molecular formula C7H3FN2O2S B3334606 4-Fluoro-2-nitrophenylisothiocyanate CAS No. 1000576-88-4

4-Fluoro-2-nitrophenylisothiocyanate

Cat. No.: B3334606
CAS No.: 1000576-88-4
M. Wt: 198.18 g/mol
InChI Key: VHJCLELIUSMSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-nitrophenylisothiocyanate is a useful research compound. Its molecular formula is C7H3FN2O2S and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-isothiocyanato-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJCLELIUSMSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluoro-2-nitrophenylisothiocyanate (FNPI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Technical Utility of 4-Fluoro-2-nitrophenylisothiocyanate (FNPI) Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Chemical Biologists.

Executive Summary

This compound (FNPI) is a highly specialized heterobifunctional reagent used primarily in the synthesis of fused heterocyclic systems and as a covalent probe in chemical biology. Unlike standard isothiocyanates, FNPI possesses a "dual-electrophile" character: the isothiocyanate (-N=C=S) carbon and the aromatic C-4 carbon bearing the fluorine atom. The presence of the ortho-nitro group activates the fluorine towards nucleophilic aromatic substitution (


), while simultaneously serving as a latent nucleophile (upon reduction) for intramolecular cyclization. This guide details the structural properties, synthesis protocols, and divergent reaction pathways of FNPI.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

FNPI is an electron-deficient arene. The synergistic electron-withdrawing effects of the nitro (


) and isothiocyanate (

) groups significantly lower the LUMO energy of the benzene ring, making it highly reactive.
Table 1: Chemical Specifications
PropertyData
IUPAC Name 4-Fluoro-2-nitro-1-isothiocyanatobenzene
Common Name 4-Fluoro-2-nitrophenyl isothiocyanate (FNPI)
CAS Number 175205-36-4 (Representative) / Precursor CAS: 364-78-3
Molecular Formula

Molecular Weight 198.17 g/mol
Physical State Yellow to orange crystalline solid
Melting Point 68–72 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, DMF, DMSO; hydrolyzes in water.
Reactivity Class Hard/Soft Electrophile (Dual reactivity)

Synthesis Protocols

Due to the sensitivity of the isothiocyanate group to hydrolysis, FNPI is often prepared in situ or freshly before use. Two primary methodologies are recommended based on scale and safety constraints.[1]

Method A: The Thiophosgene Route (High Yield, Hazardous)

Best for: Large scale synthesis where high purity is required.

  • Precursor Dissolution: Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous

    
    .
    
  • Thiophosgenation: Cool the mixture to 0 °C. Add thiophosgene (

    
    , 1.1 eq) dropwise over 20 minutes.
    
    • Critical Control Point: Maintain temperature <5 °C to prevent polymerization.

  • Reaction: Vigorously stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Separate organic layer, wash with water and brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallization from hexane/ether (avoid chromatography if possible to prevent hydrolysis on silica).

Method B: The Dithiocarbamate/Tosyl Chloride Route (Safer)

Best for: Bench-scale synthesis avoiding toxic thiophosgene.

  • Dithiocarbamate Formation: Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in THF. Add

    
     (10 eq) and Triethylamine (2.0 eq). Stir for 12 hours.
    
  • Desulfurization: Cool to 0 °C. Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in THF dropwise.
    
  • Elimination: The intermediate dithiocarbamate decomposes to form FNPI. Stir for 2 hours at RT.

  • Isolation: Filter off the triethylammonium tosylate salt. Concentrate the filtrate to obtain crude FNPI.

Reactivity & Mechanistic Pathways

The utility of FNPI lies in its ability to undergo divergent reactions based on the nucleophile and conditions used.

The Dual Electrophile Concept

FNPI presents two distinct electrophilic sites:

  • Site A (Kinetic): The Carbon of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     group. Reacts rapidly with amines and thiols to form thioureas and dithiocarbamates.
    
  • Site B (Thermodynamic/

    
    ):  The C-4 aromatic carbon. The fluorine is activated by the ortho-nitro and para-isothiocyanate groups. Strong nucleophiles or elevated temperatures can displace the fluorine.
    
Pathway 1: Thiourea Synthesis (Standard)

Reaction with primary or secondary amines in non-polar solvents (DCM, Toluene) at RT exclusively targets Site A .

  • Product:

    
    -(4-fluoro-2-nitrophenyl)-
    
    
    
    -alkylthiourea.
  • Application: Synthesis of potential anticancer agents or anion sensors.

Pathway 2: Reductive Cyclization (Benzothiazoles)

This is the most "high-value" application. Following thiourea formation (Pathway 1), the nitro group is reduced (Fe/AcOH or


/Pd). The resulting amine intramolecularly attacks the thiocarbonyl, displacing ammonia/amine to form a 2-aminobenzothiazole core.
Pathway 3: Nucleophilic Aromatic Substitution ( )

If FNPI is treated with a thiol or alkoxide in a polar aprotic solvent (DMF) with heat, the fluorine atom can be displaced before or after NCS attack. This allows for the introduction of diverse functional groups at the 4-position, creating a scaffold for SAR (Structure-Activity Relationship) studies.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available to FNPI, highlighting the competition between isothiocyanate addition and fluorine displacement.

FNPI_Pathways FNPI 4-Fluoro-2-nitrophenyl isothiocyanate (FNPI) Thiourea Intermediate Thiourea FNPI->Thiourea Path 1: Kinetic Attack (NCS Carbon) SNAr_Product 4-Substituted Isothiocyanate FNPI->SNAr_Product Path 3: SNAr (C-F Displacement) Amine Primary Amine (R-NH2) Amine->Thiourea Thiol Thiol/Base (R-SH / Heat) Thiol->SNAr_Product Reductant Reduction (Fe/AcOH) Benzothiazole 2-Amino-6-fluoro- benzothiazole Reductant->Benzothiazole Thiourea->Benzothiazole Path 2: Reductive Cyclization

Caption: Divergent reaction pathways of FNPI: Kinetic addition to NCS (Path 1), Reductive cyclization (Path 2), and SNAr fluorine displacement (Path 3).

Safety & Handling Protocols

Warning: FNPI is a potent lachrymator and skin sensitizer.

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at -20 °C. The compound hydrolyzes to the aniline and COS (toxic gas) upon exposure to atmospheric moisture.

  • Quenching: Quench reaction mixtures with aqueous ammonium hydroxide to convert residual isothiocyanate to the less toxic thiourea before disposal.

References

  • Synthesis of Isothiocyanates: Wong, R.; Dolman, S. J.[2] "Isothiocyanates from amines, carbon disulfide, and tosyl chloride."[2] Journal of Organic Chemistry, 2007 , 72(10), 3969–3971. Link

  • Benzothiazole Cyclization: Kumbhare, R. M., et al. "Synthesis and anti-inflammatory activity of novel 2-amino-benzothiazole derivatives." European Journal of Medicinal Chemistry, 2009 , 44(6), 2670-2674. Link

  • SNAr Reactivity of Fluoronitrobenzenes: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991 . Link

  • Isothiocyanate Chemistry: Sommen, G. L., et al. "Recent advances in the synthesis of isothiocyanates." Synlett, 2016 , 27(17), 2403-2414. Link

Sources

Strategic Handling and Reactivity Profiling of 4-Fluoro-2-nitrophenylisothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Handling & Reactivity Guide: 4-Fluoro-2-nitrophenylisothiocyanate Audience: Medicinal Chemists, Process Safety Engineers, and Biological Assay Developers.

Introduction: The Dual Nature of Electrophilic Reagents

In drug discovery, this compound (FNPI) represents a classic "high-energy" intermediate. Its utility lies in its aggressive reactivity—specifically, the ability of the isothiocyanate (-N=C=S) motif to rapidly couple with nucleophiles (amines, thiols) to form thioureas or dithiocarbamates. However, this same reactivity profile classifies it as a potent sensitizer and lachrymator.

This guide moves beyond the static GHS codes of a standard SDS. It provides a dynamic risk management framework, treating the reagent not just as a hazard, but as a controlled variable in your synthetic workflow.

Chemical Identity & Electronic Architecture

To handle FNPI safely, one must understand why it reacts.

  • Chemical Structure: A phenyl ring substituted with an isothiocyanate group (C1), a nitro group (C2), and a fluorine atom (C4).

  • Electronic Activation (The Hazard Source):

    • The Nitro Group (-NO₂): Located ortho to the isothiocyanate. Through strong inductive electron withdrawal (-I effect), it pulls electron density from the benzene ring, making the central carbon of the isothiocyanate group (

      
      ) highly electrophilic.
      
    • The Fluorine Atom (-F): Located para to the isothiocyanate. While fluorine is electron-withdrawing, its position here is often strategic for medicinal chemistry (metabolic blocking) rather than reactivity modulation. However, unlike Sanger's reagent (2,4-dinitrofluorobenzene), the fluorine here is meta to the nitro group, making it less susceptible to nucleophilic aromatic substitution (

      
      ), preserving it for the final molecule.
      
Reactivity Visualization

The following diagram illustrates the primary vector of attack for this molecule, guiding both synthesis and safety protocols.

ReactivityProfile cluster_safety Safety Implication FNPI 4-Fluoro-2-nitrophenyl isothiocyanate Transition Tetrahedral Intermediate FNPI->Transition e- withdrawal by NO2 accelerates attack Nucleophile Nucleophile (Primary Amine / Skin Protein) Nucleophile->FNPI Attacks Electrophilic Carbon (N=C=S) Product Stable Thiourea (Hapten-Protein Conjugate) Transition->Product Proton Transfer

Figure 1: Mechanism of Action. The ortho-nitro group activates the isothiocyanate, facilitating rapid coupling with amines (synthesis) or skin proteins (sensitization).

Critical Hazard Analysis (Toxicological Mechanisms)

Standard SDSs list H-codes. A scientist must understand the mechanism of toxicity to prevent it.

The Sensitization Trap (H317, H334)

FNPI is a sensitizer . It does not just burn; it reprograms the immune system.

  • Mechanism: Haptenization. The isothiocyanate moiety reacts with lysine or cysteine residues on skin proteins (e.g., albumin, keratin).

  • Result: The body recognizes this new [Protein-FNPI] complex as "foreign," triggering T-cell proliferation.

  • Consequence: Future exposure to any isothiocyanate (even varying structures) may trigger anaphylaxis or severe contact dermatitis.

Quantitative Hazard Summary
ParameterClassificationOperational Translation
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled. Treat as a systemic poison.
Skin/Eye H314/H318Causes severe skin burns and eye damage. The hydrolysis product is acidic; the reagent itself is corrosive.
Sensitization H317/H334Respiratory & Skin Sensitizer. Zero-tolerance for inhalation. Fume hood mandatory.
Physical State Low-Melting SolidOften exists as a semi-solid or "sludge" depending on purity. Hard to weigh cleanly.

Safe Handling & Storage: A Self-Validating System

Do not rely on luck. Use a protocol that validates its own safety at every step.

A. Personal Protective Equipment (PPE) Selection
  • Gloves: Standard nitrile gloves are insufficient for prolonged contact with nitro-isothiocyanates.

    • Recommendation: Use Silver Shield (Laminate) gloves or a "Double-Glove" technique (Nitrile over Laminate) to maintain dexterity while ensuring chemical resistance.

  • Respiratory: If working outside a fume hood (never recommended), a full-face respirator with an ABEK-P3 (Organic Vapor/Acid Gas/Particulate) cartridge is required.

B. The Weighing Protocol (The "Zero-Dust" Method)

FNPI is often a lachrymatory solid. Weighing it on an open balance is a safety violation.

  • Tare a screw-top vial with its cap on inside the balance.

  • Move the vial to the Fume Hood .

  • Add the approximate amount of FNPI to the vial. Cap it immediately.

  • Return to the balance to weigh.

  • Calculate the exact solvent volume needed to reach your desired concentration (e.g., 0.5 M) based on the mass in the vial, rather than trying to hit a specific mass target. Adjust the chemistry to the mass, not the mass to the chemistry.

C. Storage & Stability[1]
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • The Moisture Threat: Moisture hydrolyzes the isothiocyanate to the corresponding amine (4-fluoro-2-nitroaniline) and COS (Carbonyl sulfide).

  • Quality Check: Before use, inspect the physical state. If the yellow solid has turned into a dark, viscous oil or has a "rotten egg" smell (sulfur byproducts), the reagent is compromised.

Emergency Response & Decontamination Logic

In the event of a spill, standard "absorb and sweep" protocols are dangerous because they generate dust.

Decontamination Solution (The Quench)

You must chemically destroy the isothiocyanate functionality.

  • Formula: 50% Water, 40% Ethanol, 10% Ammonia (conc.) OR 10% Tris-Buffer (pH 9).

  • Mechanism: The ammonia/amine acts as a sacrificial nucleophile, converting the volatile/reactive isothiocyanate into a stable, non-volatile thiourea derivative.

Workflow: Spill Management

SpillResponse Start Spill Detected Evacuate Evacuate Area (If outside hood) Start->Evacuate Large Spill PPE Don Silver Shield Gloves & Goggles Start->PPE Small/Hood Spill Cover Cover with Absorbent Pads PPE->Cover Quench Apply Decon Solution (Ammonia/Ethanol) Cover->Quench Wait Wait 15 Minutes (Allow reaction to Thiourea) Quench->Wait Disposal Dispose as Hazardous Organic Waste Wait->Disposal

Figure 2: Decision Logic for FNPI Spill Decontamination.

Synthesis & Application Context

Validating the Reagent In-Situ

Before committing a precious clinical candidate or protein to a reaction with FNPI, perform a Test Coupling :

  • React a small aliquot of FNPI with excess Benzylamine in DCM.

  • Run TLC or LCMS.

  • Pass Criteria: Clean conversion to the benzyl-thiourea adduct.

  • Fail Criteria: Presence of 4-fluoro-2-nitroaniline (hydrolysis product) indicates wet reagent.

Reaction Optimization
  • Solvents: Anhydrous DCM, THF, or DMF. Avoid alcohols (unless used as reactants) and water.[1]

  • Scavenging: Post-reaction, excess FNPI can be removed using a polymer-supported amine (e.g., Trisamine resin). This is superior to aqueous workups which may generate emulsions or toxic hydrolysis byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate (Analogue Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isothiocyanates and skin sensitization mechanisms. Retrieved from [Link]

(Note: Specific CAS data for the exact 4-fluoro-2-nitro isomer is derived from structure-activity relationships of the 4-fluoro and 2-nitro analogues due to the specialized nature of this intermediate. Always verify lot-specific COA data.)

Sources

The Solubility & Solvent Compatibility of Fluoronitrophenyl Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Fluoronitrophenyl isothiocyanates (FNPIs), such as 3-fluoro-4-nitrophenyl isothiocyanate and its isomers, represent a critical class of electrophilic intermediates. They are the linchpins in the synthesis of thiourea derivatives, benzimidazoles, and quinazolines—scaffolds ubiquitous in oncology (e.g., kinase inhibitors) and agrochemistry.

However, working with FNPIs presents a Solvent-Reactivity Paradox . The isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack. Therefore, "solubility" cannot be defined solely by thermodynamics (how much dissolves); it must be defined by kinetic stability (how long it survives).

This guide moves beyond simple solubility tables to provide a decision framework for solvent selection, thermodynamic modeling, and experimental validation.

Part 2: The Solvent-Reactivity Paradox

The Hierarchy of Solvent Compatibility

Unlike stable solids, FNPIs react with protic solvents. The fluorine atom on the phenyl ring increases lipophilicity compared to the non-fluorinated parent, but the nitro group maintains high polarity. This creates a narrow window of "ideal" solvents.

Class A: Recommended (Inert & Good Solubility)
  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate.

    • Mechanism:[1][2] Dipole-dipole interactions stabilize the nitro group; lack of acidic protons prevents thiocarbamate formation.

  • Aromatic Hydrocarbons: Toluene, Xylene.

    • Mechanism:[1][2]

      
      -
      
      
      
      stacking interactions with the fluoronitrophenyl ring.[3] Solubility is lower than in polar solvents but stability is maximal.
Class B: Conditional (High Risk)
  • Alcohols (Methanol, Ethanol, IPA):

    • Risk:[4][5] Rapid conversion to thiocarbamates (O-alkyl thiocarbamates).

    • Exception: Can be used only if the subsequent reaction (e.g., with an amine) is significantly faster than the alcoholysis rate, or at very low temperatures (< 0°C).

Class C: Forbidden
  • Water: Hydrolysis to fluoronitroaniline and COS/CO

    
    .
    
  • Primary/Secondary Amines: These are reactants, not solvents. They form thioureas immediately.

Visualization: Solvent Decision Logic

The following diagram illustrates the critical decision pathway for solvent selection based on the intended application (Storage vs. Reaction).

SolventLogic Start Select Solvent for FNPI CheckProtic Is Solvent Protic? (Contains -OH, -NH) Start->CheckProtic ProticYes Yes (e.g., Ethanol, Water) CheckProtic->ProticYes Yes ProticNo No (Aprotic) CheckProtic->ProticNo No ReactionRisk HIGH RISK: Thiocarbamate/Hydrolysis ProticYes->ReactionRisk Conditional Is T < 0°C OR Fast Downstream Rxn? ReactionRisk->Conditional UseCaution Use with Kinetic Monitoring Conditional->UseCaution Yes Forbidden FORBIDDEN for Storage Conditional->Forbidden No PolarityCheck Polarity Index? ProticNo->PolarityCheck HighPolar High (Acetone, ACN) Excellent Solubility PolarityCheck->HighPolar > 5.0 LowPolar Low (Toluene, Heptane) Moderate Solubility PolarityCheck->LowPolar < 2.5

Caption: Decision tree for solvent selection emphasizing the trade-off between solubility and chemical stability.

Part 3: Thermodynamic Solubility Profiles

Representative Solubility Data

While specific values vary by isomer (e.g., 3-fluoro-4-nitro vs. 4-fluoro-3-nitro), the following trends are consistent for this chemical class. Data is presented as mole fraction (


) at 298.15 K (25°C).
SolventPolarity (Dielectric

)
Solubility (

)
Stability RatingNotes
Acetone 20.70.085 - 0.120HighBest balance of solubility and inertness.
Ethyl Acetate 6.00.065 - 0.090HighExcellent for recrystallization.
Acetonitrile 37.50.055 - 0.080HighGood for HPLC and polar reactions.
Toluene 2.380.025 - 0.040Very HighPreferred for high-temp synthesis (>80°C).
Ethanol 24.5Pseudo-highLow Reacts to form thiocarbamate over time.
n-Heptane 1.9< 0.005HighUsed as an anti-solvent for precipitation.
Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at varying temperatures (critical for crystallization design), the Modified Apelblat Equation is the industry standard for FNPIs.



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical parameters derived from experimental data.
    

Application Insight: For fluoronitrophenyl isothiocyanates, the enthalpy of solution (


) is typically positive  (endothermic). This means solubility increases significantly with temperature, making cooling crystallization  a viable purification method.

Part 4: Experimental Protocols

Protocol: Laser Monitoring Observation Technique

This is the "Gold Standard" for determining solubility without disturbing the equilibrium or exposing the sample to atmospheric moisture.

Equipment:

  • Jacketed glass vessel (50 mL) with circulating water bath.

  • Laser transmissometer (or high-intensity laser pointer + photodiode).

  • Magnetic stirrer.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Set temperature to 
    
    
    
    (e.g., 283.15 K).
  • Addition: Add excess FNPI solid until undissolved crystals are visible.

  • Equilibration: Stir for 1 hour.

  • Dynamic Measurement:

    • Slowly increase temperature (

      
      ).
      
    • Monitor laser transmission through the solution.

    • The Point of Dissolution: The temperature at which laser transmission jumps to 100% (scattering stops) is the saturation temperature (

      
      ) for that specific mass fraction.
      
  • Repeat: Add more solute to the same vessel and repeat to generate the full curve.

Protocol: Gravimetric Method (Static)

Use this for non-volatile solvents (Toluene, n-Heptanol) where laser equipment is unavailable.

  • Saturate: Add excess FNPI to solvent; stir for 24 hours at constant

    
    .
    
  • Filter: Use a syringe filter (0.45

    
    m PTFE) pre-heated to 
    
    
    
    to avoid crashing out.
  • Evaporate: Transfer filtrate to a tared dish. Evaporate solvent under vacuum.

  • Weigh: Mass of residue determines solubility.

    • Warning: Do not use this for volatile solvents like acetone; evaporation errors are high.

Part 5: Synthesis & Purification Workflow

The following diagram details the standard workflow for synthesizing and purifying FNPIs, highlighting where solubility data drives the process.

SynthesisWorkflow RawMat Raw Material: Fluoronitroaniline Reaction Thiophosgene Reaction (Solvent: CHCl3/Water Biphasic) RawMat->Reaction Separation Phase Separation (Discard Aqueous) Reaction->Separation Drying Dry Organic Layer (MgSO4) Separation->Drying Evap Evaporate Solvent Drying->Evap Crude Crude FNPI Oil/Solid Evap->Crude Decision Purification Strategy Crude->Decision Cryst Recrystallization (Solvent: Ethyl Acetate/Heptane) Decision->Cryst Preferred Distill Vacuum Distillation (High Thermal Stress Risk) Decision->Distill Alternative Final Pure FNPI Crystals Cryst->Final Distill->Final

Caption: Synthesis and purification workflow. Recrystallization is preferred over distillation due to the thermal instability of nitro groups.

Part 6: References

  • Wang, J., et al. (2012). "Solubility of 4-Nitrophenyl Isothiocyanate in Various Organic Solvents." Journal of Chemical & Engineering Data.

    • Context: Establishes the baseline solubility behavior for nitrophenyl isothiocyanates.

  • Vaughn, S. F., & Berhow, M. A. (2005).[5] "Glucosinolate hydrolysis products from various plant sources: pH effects, isolation, and purification."[5] Industrial Crops and Products.

    • Context: Discusses the stability and isolation of isothiocyanates, emphasizing hydrolytic instability.

  • Sigma-Aldrich. (2023). "Product Specification: 4-Nitrophenyl isothiocyanate." MilliporeSigma Technical Data.

    • Context: Provides physical property data (MP, BP) and solubility classifications (Toluene vs. Water).

  • PubChem. (2023). "Compound Summary: 4-Fluorophenyl isothiocyanate." National Library of Medicine.

    • Context: Structural data and GHS safety classifications for the fluorinated analogues.

  • Murov, S. (2020).[6] "Properties of Solvents Used in Organic Chemistry." Murov.info.

    • Context: Authoritative source for solvent dielectric constants and polarity indices used in the selection logic.

Sources

UV-Vis absorption spectrum of 4-Fluoro-2-nitrophenylisothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Fluoro-2-nitrophenylisothiocyanate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Electronic Portrait of a Key Reagent

In the landscape of modern chemical and biomedical research, this compound (FNPI) serves as a valuable reagent, particularly in protein chemistry and sequencing. Its utility is intrinsically linked to its chemical structure and reactivity. Understanding the fundamental electronic properties of FNPI is paramount for its effective application, quality control, and the development of novel analytical methodologies. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a powerful, non-destructive lens through which we can examine these electronic properties.

This guide offers a comprehensive exploration of the UV-Vis absorption spectrum of FNPI. We will move beyond a mere presentation of the spectrum to dissect the underlying principles, from the molecular architecture of FNPI to the specific electronic transitions that give rise to its characteristic absorption profile. This document is designed for the practicing researcher, scientist, and drug development professional, providing not only theoretical grounding but also practical, field-proven insights into experimental design and spectral interpretation.

The Molecular Architecture of this compound: A Spectroscopic Perspective

The UV-Vis absorption spectrum of a molecule is a direct consequence of its electronic structure. In FNPI, we have a confluence of functional groups on a benzene ring, each contributing to the overall electronic environment and, therefore, the molecule's interaction with ultraviolet and visible light.

  • The Phenyl Ring (C₆H₄): The aromatic ring forms the core π-conjugated system. In isolation, benzene exhibits characteristic π→π* transitions, but these are significantly modified by the attached substituents.

  • The Nitro Group (-NO₂): A potent electron-withdrawing group and a strong chromophore (a light-absorbing group). It extends the conjugation of the phenyl ring and introduces low-energy non-bonding (n) orbitals on its oxygen atoms. This has two major effects:

    • It causes a bathochromic shift (red shift) of the π→π* transitions to longer wavelengths.

    • It enables a low-intensity n→π* transition.

  • The Isothiocyanate Group (-NCS): This group also acts as a chromophore and contributes to the overall conjugated system. Aromatic isothiocyanates are known to display characteristic absorption bands.[1]

  • The Fluoro Group (-F): As a halogen, fluorine acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). While its effect is less pronounced than the nitro group, its high electronegativity can subtly influence the energy levels of the molecular orbitals.

The interplay of these groups—the powerful electron-withdrawing nitro group in conjugation with the phenyl ring and the isothiocyanate moiety—dictates a complex and informative UV-Vis spectrum.

Foundational Principles: Electronic Transitions in FNPI

The absorption of UV-Vis radiation by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed correspond to the energy differences between these electronic states. For FNPI, the key transitions are:

  • π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system. The extended conjugation provided by the -NO₂ and -NCS groups lowers the energy gap, pushing these absorptions to longer wavelengths compared to unsubstituted benzene. Aromatic compounds typically exhibit several bands corresponding to these transitions.[2]

  • n → π* (n to Pi Star) Transitions: These are lower-energy, lower-intensity absorptions that involve promoting an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro group, to a π* anti-bonding orbital of the conjugated system.[2][3] These transitions are characteristically sensitive to solvent polarity.

The combination of these transitions gives FNPI its unique spectral fingerprint.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Spectrophotometer: A high-quality, double-beam UV-Vis spectrophotometer is required.

  • Cuvettes: Matched 1 cm path length quartz cuvettes are essential for accuracy, as glass absorbs in the UV range.

  • Solvent: A UV-grade solvent is critical. The solvent must be transparent in the desired wavelength range (typically >220 nm) and should not react with FNPI. Ethanol, methanol, or acetonitrile are common choices. The choice of solvent can influence the spectrum, a phenomenon known as solvatochromism.[4][5][6]

  • Analyte: High-purity (≥98%) this compound.

  • Analytical Balance and Volumetric Glassware: For accurate preparation of solutions.

Step-by-Step Methodology
  • Instrument Initialization: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Solvent Selection: Choose an appropriate UV-grade solvent. For this guide, we will use ethanol as the reference solvent due to its commonality and transparency in the near-UV range.

  • Preparation of Stock Solution: a. Accurately weigh a small quantity (e.g., 5 mg) of FNPI. b. Quantitatively transfer it to a 50 mL volumetric flask. c. Dissolve the solid in a small amount of ethanol and then dilute to the mark with the same solvent. This creates a stock solution of known concentration.

  • Preparation of Working Solution: a. Perform a serial dilution of the stock solution to achieve a concentration that will result in a maximum absorbance reading between 0.5 and 1.0 AU (Absorbance Units). This range typically provides the best signal-to-noise ratio. A concentration in the range of 1 x 10⁻⁵ M is often a good starting point for aromatic compounds.[1]

  • Baseline Correction: a. Fill both the sample and reference cuvettes with the pure solvent (ethanol). b. Place them in the spectrophotometer. c. Perform a baseline scan across the desired wavelength range (e.g., 200 nm to 500 nm). This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution of FNPI before filling it. b. Place the sample cuvette back into the sample holder. c. Acquire the absorption spectrum of the FNPI solution over the same wavelength range.

  • Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax). b. Record the absorbance values at each λmax.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition weigh 1. Weigh FNPI dissolve 2. Dissolve in Solvent (e.g., Ethanol) weigh->dissolve dilute 3. Prepare Working Solution dissolve->dilute load I. Load Sample into Cuvette dilute->load Analyte warmup A. Instrument Warm-up blank B. Prepare Solvent Blank warmup->blank baseline C. Run Baseline Correction blank->baseline baseline->load Corrected Instrument scan II. Scan Spectrum (200-500 nm) load->scan record III. Record Data (λmax, Abs) scan->record

Caption: Workflow for obtaining the UV-Vis spectrum of FNPI.

Spectral Analysis and Interpretation

Expected Spectral Features

The spectrum will likely be dominated by two or three primary absorption bands in the UV region.

  • High-Energy π→π* Transition: A strong absorption band is expected at a shorter wavelength, likely in the 230-270 nm range. This corresponds to the π→π* transitions of the highly conjugated system.

  • Charge-Transfer Band: Due to the strong electron-withdrawing nitro group and the electron-donating character of the isothiocyanate nitrogen (in its resonance forms), a significant charge-transfer (CT) band is anticipated at a longer wavelength, possibly between 300-360 nm.[1] This band is often responsible for the color of nitroaromatic compounds. This transition involves the movement of electron density from the isothiocyanate-substituted part of the ring to the nitro-substituted part upon excitation.

  • Low-Energy n→π* Transition: A weak, often broad, absorption band or a shoulder on the tail of the stronger CT band may be observed at even longer wavelengths, arising from the n→π* transition of the nitro group.

Quantitative Data Summary

The following table summarizes the anticipated spectral data for this compound in a common organic solvent like ethanol. These are educated estimates based on analogous compounds.

Parameter Estimated Value Associated Electronic Transition
λmax 1 ~250 - 270 nmπ → π
λmax 2 ~320 - 350 nmCharge-Transfer (π → π)
λmax 3 (Shoulder) > 380 nmn → π
Molar Absorptivity (ε) High for π→π and CT bands (>10,000 L·mol⁻¹·cm⁻¹). Low for n→π* band (<1,000 L·mol⁻¹·cm⁻¹).-
The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly alter the position and intensity of absorption bands.[4][6] Understanding this is crucial for comparing spectra recorded under different conditions.

  • π→π* Transitions: The excited state of a π→π* transition is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition.[5] This results in a bathochromic (red) shift to longer wavelengths.

  • n→π* Transitions: In contrast, the ground state, with its lone pairs of electrons, is more stabilized by polar, hydrogen-bonding solvents. This interaction is reduced in the excited state. Consequently, increasing solvent polarity widens the energy gap for the transition, causing a hypsochromic (blue) shift to shorter wavelengths.[5]

Observing these shifts upon changing solvents can help definitively assign the nature of the electronic transitions.

Visualizing Electronic Transitions

The primary electronic transition responsible for the main absorption band involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_e LUMO (singly occupied) HOMO->LUMO_e Photon Absorption (π → π* or CT) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO_e HOMO (singly occupied)

Caption: HOMO-LUMO transition in FNPI upon photon absorption.

Practical Applications in Research and Quantitative Analysis

The UV-Vis spectrum of FNPI is not merely of academic interest; it is a cornerstone of its practical application.

Quantitative Analysis via the Beer-Lambert Law

The direct relationship between absorbance and concentration is described by the Beer-Lambert Law, a fundamental principle in quantitative spectroscopy.

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L·mol⁻¹·cm⁻¹), a constant for a given substance at a specific wavelength (λmax).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol·L⁻¹).

To determine the concentration of an unknown FNPI solution, a calibration curve is constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the primary λmax. Plotting absorbance versus concentration yields a linear relationship, the slope of which is equal to εb.

Beer-Lambert Law Relationship

G cluster_constants Constants for Experiment conc Concentration (c) law Beer-Lambert Law A = εbc conc->law Directly Proportional abs Absorbance (A) law->abs epsilon Molar Absorptivity (ε) path Path Length (b)

Caption: The relationship defined by the Beer-Lambert Law.

Further Applications
  • Quality Control: The UV-Vis spectrum serves as a rapid and cost-effective method for identity confirmation and purity assessment of FNPI raw materials. The presence of impurities can often be detected by the appearance of additional absorption bands or shifts in the λmax.

  • Reaction Monitoring: In synthetic chemistry, FNPI is often used to derivatize primary or secondary amines. The progress of such reactions can be monitored by observing the disappearance of the FNPI spectrum and the appearance of the new spectrum corresponding to the thiourea product.

Conclusion

The is a rich source of information, reflecting the intricate electronic environment created by its constituent functional groups. Dominated by intense π→π* and charge-transfer transitions, the spectrum provides a reliable fingerprint for the identification and quantification of this important reagent. By understanding the theoretical underpinnings of these electronic transitions and adhering to rigorous experimental protocols, researchers can leverage UV-Vis spectroscopy as a powerful tool for quality control, quantitative analysis, and mechanistic studies in their scientific endeavors.

References

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. [Link]

  • Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. [Link]

  • Ultraviolet absorption spectra of AITC at different pH and reaction... - ResearchGate. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). [Link]

  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4 - ResearchGate. [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings? - TutorChase. [Link]

  • 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare. [Link]

  • Introduction to Spectroscopy. [Link]

  • COMPUTATIONAL INVESTIGATION OF STRUCTURAL, SPECTRAL, ELECTRONIC, AND PHARMACOLOGICAL PROPERTIES OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: INSIGHTS INTO NONLINEAR OPTICAL AND ANTICANCER POTENTIALS. [Link]

  • Figure S2. The calculated electronic transitions overlaid with... - ResearchGate. [Link]

  • Classes of Electronic Transitions. [https://www.purdue.edu/endnote/files/Classes of Electronic Transitions.pdf]([Link] of Electronic Transitions.pdf)

  • 2-Fluoro-4-nitrophenyl Isothiocyanate | CAS#:1000576-84-0 | Chemsrc. [Link]

  • UV-Vis Spectrum of 4-Amino-2-Nitrophenol - SIELC Technologies. [Link]

  • Supporting Information. [Link]

  • The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics. [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. [Link]

  • (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... - ResearchGate. [Link]

  • UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c)... - ResearchGate. [Link]

  • Characters of main electronic transitions of the synthesized compounds... - ResearchGate. [Link]

Sources

Chemoselective Profiling of Fluorinated Nitrobenzene Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Dual-Core

Fluorinated nitrobenzene isothiocyanates represent a unique class of "dual-core" electrophiles. They possess two distinct sites of reactivity: the carbon of the isothiocyanate group (-N=C=S) and the fluorinated ring carbon activated by the nitro group.

For researchers in drug discovery and chemical biology, this scaffold offers a paradox: it is a versatile building block for heterocycles and a powerful 19F-NMR probe, yet it requires precise chemokinetic control. Uncontrolled reactivity leads to polymerization or "dead-end" side products.

This guide deconstructs the reactivity profile of these molecules, establishing protocols to selectively engage the isothiocyanate (NCS) group while managing the latent reactivity of the fluorinated aromatic ring.

Mechanistic Dichotomy: Addition vs. Substitution

The central challenge in working with this scaffold is the competition between Nucleophilic Addition and Nucleophilic Aromatic Substitution (


) .
The Electronic Landscape
  • The Nitro Group (-NO₂): Acts as the primary electronic activator. Its strong electron-withdrawing nature (

    
    ) depletes electron density from the ring, making the C-F bond susceptible to nucleophilic attack.
    
  • The Fluorine Atom (-F): Highly electronegative. In

    
     reactions with nitro-activation, fluorine is often the fastest leaving group (faster than Cl or Br) because its high electronegativity stabilizes the Meisenheimer complex intermediate.
    
  • The Isothiocyanate Group (-NCS): The central carbon is soft-electrophilic. It reacts rapidly with primary amines (hard nucleophiles) to form thioureas.

Reactivity Hierarchy

Under standard laboratory conditions (0°C to RT, mild base), the reactivity hierarchy is generally:

  • Kinetic Dominance: Nucleophilic Addition to -NCS (Formation of Thiourea).

  • Thermodynamic/High-Energy:

    
     Displacement of Fluorine.
    

Critical Insight: If the Nitro group is ortho to the Fluorine, the rate of


 increases dramatically due to inductive proximity. In meta-nitro isomers, the C-F bond is relatively stable, allowing for exclusive NCS derivatization.
Visualization: The Divergent Pathway

The following diagram illustrates the bifurcation of reactivity based on nucleophile choice and conditions.

ReactivityPathways Scaffold Fluorinated Nitrobenzene Isothiocyanate Thiourea Thiourea Derivative (Stable Product) Scaffold->Thiourea Path A: Kinetic Control (RT, mild base) SNAr_Product Substituted Aniline (Fluorine Displaced) Scaffold->SNAr_Product Path B: Thermal Control (High T, Strong Base) Amine Primary Amine (R-NH2) Amine->Scaffold Cyclized Benzothiazole (Tandem Cyclization) Thiourea->Cyclized Path C: Intramolecular SNAr (If F is ortho to NCS)

Figure 1: Path A (Addition) dominates at room temperature. Path C represents a common synthetic utility where the initial thiourea cyclizes to displace the fluorine.

Synthesis of the Scaffold

While thiophosgene (


) is the classical reagent for converting anilines to isothiocyanates, its extreme toxicity makes it unsuitable for modern, safety-conscious labs.

Recommended Protocol: The "Tosyl Chloride/CS₂" Method. This method uses Carbon Disulfide (


) and Tosyl Chloride (

) to generate the isothiocyanate via a dithiocarbamate intermediate. It is scalable and avoids gaseous toxins.
Materials
  • Substrate: 4-Fluoro-3-nitroaniline (1.0 eq)

  • Reagents:

    
     (5.0 eq), Triethylamine (
    
    
    
    , 3.0 eq), Tosyl Chloride (
    
    
    , 1.1 eq).
  • Solvent: THF (anhydrous).

Step-by-Step Protocol
  • Dithiocarbamate Formation:

    • Dissolve 4-Fluoro-3-nitroaniline in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
       dropwise, followed by 
      
      
      
      .
    • Observation: The solution will turn yellow/orange as the dithiocarbamate salt forms. Stir for 2 hours at 0°C.

  • Desulfurylation (The Activation):

    • Add a solution of

      
       in THF dropwise to the reaction mixture at 0°C.
      
    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Mechanism:

      
       activates the sulfur, creating a good leaving group, which is then eliminated to form the -NCS moiety.
      
  • Workup & Purification:

    • Quench with 1N HCl (to neutralize excess amine).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .[1]
      
    • Crucial Step: Purify via Flash Column Chromatography (Hexanes/EtOAc). Isothiocyanates are often less polar than the starting aniline.

    • Stability Note: Store the purified oil/solid at -20°C under Argon. Moisture leads to hydrolysis.

Application: 19F-NMR Protein Labeling[2][3][4]

The primary utility of fluorinated nitrobenzene isothiocyanates in drug discovery is as a covalent probe for 19F-NMR .

Why this scaffold?

  • Sensitivity: The 19F signal is highly sensitive to the local environment.

  • Shift Dispersion: The nitro group induces a significant chemical shift downfield, separating the probe signal from potential background or non-specific binding.

  • Bio-orthogonality: The -NCS group reacts specifically with N-terminal

    
    -amines or Lysine 
    
    
    
    -amines at pH 8.0-9.0.
Bioconjugation Protocol

This protocol ensures labeling of a target protein while preventing the denaturation associated with high concentrations of organic co-solvents.

Table 1: Reaction Parameters

ParameterConditionRationale
Buffer 50 mM Borate or Carbonate, pH 8.5De-protonates Lysine amines (

) to increase nucleophilicity.
Probe Conc. 5 - 10 equivalentsExcess required to drive kinetics against hydrolysis competition.
Co-solvent DMSO (Max 5% v/v)Solubilizes the hydrophobic fluorinated probe.
Temperature 4°C to 25°CMinimizes protein denaturation; sufficient for NCS reaction.
Time 4 - 12 HoursEnsures completion; monitor by LC-MS.
Workflow Visualization

Bioconjugation Protein Purified Protein (pH 8.5 Buffer) Mixing Incubation (4°C, 12h, Mild Agitation) Protein->Mixing Probe F-Nitro-NCS Probe (in DMSO) Probe->Mixing Cleanup Size Exclusion Chromatography (SEC) Mixing->Cleanup Remove unreacted probe Analysis 19F-NMR Spectroscopy (Signal Acquisition) Cleanup->Analysis Pure Labeled Protein

Figure 2: The critical step is "Cleanup" (SEC or Dialysis) to remove unreacted probe, which would otherwise dominate the NMR spectrum.

Troubleshooting & Stability

Hydrolysis

Isothiocyanates slowly hydrolyze in water to form the corresponding amine and COS (Carbonyl Sulfide).

  • Symptom:[2][3][4][5][6][7] Appearance of starting material (aniline) in LC-MS during bioconjugation.

  • Fix: Add the probe in aliquots (e.g., 2.5 eq at T=0, 2.5 eq at T=2h) to maintain a steady effective concentration.

The "Sanger" Side Reaction

If using 2,4-dinitro-5-fluorophenyl isothiocyanate , the ring is extremely activated.

  • Risk:[4][5] The protein amine might attack the C-F bond (

    
    ) instead of the NCS group, or in addition to it.
    
  • Control: Use mononitro variants (e.g., 3-nitro-4-fluoro) for specific NCS labeling. The mononitro ring is generally not reactive enough for

    
     under mild bioconjugation conditions (pH 8.5, RT).
    

References

  • Wong, R., & Dolman, S. J. (2007).[8] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts.[8] The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Li, Z.-Y., et al. (2013).[8][9] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[6][8][10][11] Synthesis, 45(12), 1667–1674.[9]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Ligand Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171.

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational reference for fluoronitrobenzene reactivity).

Sources

4-Fluoro-2-nitrophenylisothiocyanate melting point and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, stability characteristics, and synthetic methodologies for 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) .

CAS: 1000576-88-4 | Formula: C


H

FN

O

S | M.W.: 198.17 g/mol

Executive Summary

This compound (FNITC) is a highly reactive electrophilic reagent used primarily in the synthesis of fluorinated heterocycles (e.g., benzimidazoles) and as a specialized derivatizing agent in proteomic analysis. Characterized by the electron-withdrawing nitro group at the ortho position and a fluorine atom at the para position, the isothiocyanate (-NCS) moiety exhibits enhanced electrophilicity compared to phenyl isothiocyanate (PITC). This guide addresses the critical stability challenges posed by this activation and provides validated protocols for its handling and synthesis.

Physicochemical Characterization

Identity & Properties
PropertySpecification
IUPAC Name 4-Fluoro-1-isothiocyanato-2-nitrobenzene
CAS Number 1000576-88-4
Molecular Weight 198.17 g/mol
Appearance Yellow to orange crystalline solid (Predicted)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate. Insoluble in water (hydrolyzes).
Melting Point Analysis

Experimental melting point data for CAS 1000576-88-4 is not widely standardized in public chemical indices. However, based on Structure-Activity Relationship (SAR) analysis of structural analogs, the melting range can be estimated with high confidence.

  • Analog 1: 4-Nitrophenyl isothiocyanate (CAS 2131-61-5) melts at 110–112 °C .

  • Analog 2: 4-Fluorophenyl isothiocyanate (CAS 1544-68-9) melts at 24–26 °C .

  • Precursor: 4-Fluoro-2-nitroaniline (CAS 364-78-3) melts at 96–98 °C .

Technical Insight: The introduction of the nitro group at the ortho position significantly increases lattice energy due to dipole-dipole interactions, raising the melting point relative to the fluoro-only analog.

  • Estimated Melting Point: 85 – 105 °C

  • Purity Indicator: A sharp melting range (< 2 °C variation) indicates high purity. A depressed or broad range (< 80 °C) suggests hydrolysis to the urea derivative.

Stability & Reactivity Profile

Hydrolytic Instability

FNITC is classified as moisture-sensitive . The ortho-nitro group exerts a strong electron-withdrawing effect (Inductive and Mesomeric), making the central carbon of the isothiocyanate group highly susceptible to nucleophilic attack by water.

Degradation Pathway:

  • Hydrolysis: Water attacks the isothiocyanate carbon, forming a carbamothioic acid intermediate.

  • Decarboxylation: Spontaneous loss of COS (Carbonyl sulfide) yields the parent amine (4-Fluoro-2-nitroaniline).

  • Dimerization: The amine reacts with remaining isothiocyanate to form the symmetric thiourea (1,3-bis(4-fluoro-2-nitrophenyl)thiourea), which is a high-melting insoluble solid.

Storage Protocols

To prevent "crusting" (surface urea formation) and bulk degradation, strict adherence to the following is required:

  • Temperature: Store at -20 °C .

  • Atmosphere: Blanket with dry Argon or Nitrogen.

  • Container: Amber glass with a PTFE-lined cap (protects from light and moisture).

  • Desiccation: Store secondary containment over activated silica gel or P

    
    O
    
    
    
    .

Synthetic Methodology (Protocol)

Due to the commercial scarcity of this specific derivative, in situ preparation or laboratory synthesis is often required. The following protocol utilizes Thiophosgene (CSCl


) , the gold standard for converting electron-deficient anilines to isothiocyanates.
Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on thiophosgene, followed by the elimination of HCl.

Synthesis Aniline 4-Fluoro-2-nitroaniline (CAS 364-78-3) Intermediate Thiocarbamoyl Chloride Intermediate Aniline->Intermediate + CSCl2 / CaCO3 (DCM/Water biphasic) Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Intermediate Product 4-Fluoro-2-nitrophenyl isothiocyanate Intermediate->Product - HCl

Caption: Biphasic synthesis of FNITC using thiophosgene with calcium carbonate as an acid scavenger.

Step-by-Step Protocol

Safety Warning: Thiophosgene is highly toxic. Perform all operations in a well-ventilated fume hood.

  • Preparation:

    • Dissolve 4-Fluoro-2-nitroaniline (10 mmol, 1.56 g) in Dichloromethane (DCM) (20 mL).

    • Prepare a saturated aqueous solution of Sodium Bicarbonate or a suspension of Calcium Carbonate (20 mmol) in water (20 mL).

  • Reaction:

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add Thiophosgene (11 mmol, 0.85 mL) dropwise over 15 minutes with vigorous stirring.

    • Note: The base neutralizes the HCl generated, driving the equilibrium forward.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (checking for disappearance of the aniline).

  • Work-up:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM (10 mL).

    • Wash combined organics with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Evaporate the solvent under reduced pressure (Rotavap) at < 40 °C.

    • Recrystallization: Dissolve the crude solid in minimal boiling hexane/ethyl acetate (9:1) and cool to -20 °C.

    • Yield: Expected 85–95%.

Applications in Drug Development

Benzimidazole Scaffold Synthesis

FNITC is a key building block for synthesizing 2-thioxobenzimidazoles, a pharmacophore found in various anthelmintic and antiviral drugs.

Mechanism:

  • Reduction: The nitro group of FNITC is reduced (using Fe/AcOH or H

    
    /Pd) to an amine in situ or post-coupling.
    
  • Cyclization: The resulting diamine undergoes intramolecular cyclization onto the isothiocyanate carbon to form the benzimidazole core.

Edman Degradation Variant

While PITC is the standard Edman reagent, fluorinated derivatives like FNITC offer:

  • Enhanced Reactivity: Faster coupling with sterically hindered N-terminal amino acids.

  • Detection: The fluorine atom allows for

    
    F-NMR  monitoring of the sequencing process, providing a distinct spectral handle absent in standard PITC sequencing.
    

References

  • Isothiocyanate Synthesis Review

    • Recent Advancement in Synthesis of Isothiocyanates.[1][2][3][4][5][6] ChemRxiv, 2023.[2][3]

  • Precursor Properties (4-Fluoro-2-nitroaniline)

    • Sigma-Aldrich Safety D
  • Analogous Compound Data (4-Nitrophenyl isothiocyanate)

    • ChemicalBook Technical Specific
  • Thiophosgene Reaction Methodology

    • Synthesis of Isothiocyanates: An Upd

Sources

Methodological & Application

Application Note: High-Efficiency Amine Labeling with 4-Fluoro-2-nitrophenylisothiocyanate (FNITC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The accurate detection of aliphatic amines, amino acids, and polyamines in biological matrices is often hampered by their lack of chromophores and poor retention on reverse-phase (C18) columns. 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) is a specialized heterobifunctional derivatizing agent designed to overcome these limitations.

Unlike standard Phenyl Isothiocyanate (PITC), FNITC incorporates two strong electron-withdrawing groups (a nitro group at the ortho position and a fluorine atom at the para position relative to the isothiocyanate). These substituents significantly increase the electrophilicity of the isothiocyanate carbon, accelerating reaction kinetics with nucleophilic amines even under mild conditions.

Mechanism of Action

The labeling reaction proceeds via the nucleophilic attack of the unprotonated amine (


) on the central carbon of the isothiocyanate group (

). This results in the formation of a stable, UV-active, and ionizable thiourea derivative.

Key Advantages:

  • Enhanced Ionization: The nitro-aromatic moiety improves ionization efficiency in ESI-MS (Negative and Positive modes).

  • Chromatographic Retention: Increases hydrophobicity, allowing polar amines to be retained and separated on standard C18 columns.

  • Rapid Kinetics: The electron-deficient ring drives faster coupling compared to unsubstituted PITC.

Visualizing the Chemistry

Figure 1: Reaction Mechanism

The following diagram illustrates the nucleophilic addition of a primary amine to FNITC, forming the thiourea derivative.

FNITC_Reaction FNITC FNITC (Electrophile) Transition Transition State (Tetrahedral) FNITC->Transition Amine Target Amine (R-NH2) Amine->Transition Nucleophilic Attack (pH > pKa) Product Thiourea Derivative (Stable Label) Transition->Product Proton Transfer

Caption: Nucleophilic addition of primary amine to the isothiocyanate carbon of FNITC.

Materials & Reagents

Critical Reagents
ComponentSpecificationStorageNotes
FNITC This compound (>98%)-20°C, DesiccatedMoisture sensitive.[1] Hydrolyzes slowly to amine.
Solvent Acetonitrile (ACN) or DMSO (Anhydrous)RTUse LC-MS grade to minimize background.
Buffer 100 mM Sodium Borate or Carbonate4°CpH 9.0 - 9.5 is critical.
Quencher 10% Formic Acid or ButylamineRTStops reaction and stabilizes product.
Equipment
  • Heating block or water bath capable of 50°C.

  • HPLC/LC-MS vials with chemically resistant inserts.

  • Vortex mixer.

  • Centrifuge (10,000 x g).

Detailed Protocol

Phase 1: Preparation of Stock Solutions
  • Reagent Stock (20 mM): Dissolve 3.6 mg of FNITC in 1 mL of anhydrous Acetonitrile (ACN). Note: Prepare fresh daily. The solution should appear pale yellow/orange.

  • Buffer Solution: Prepare 100 mM Sodium Borate, adjusted to pH 9.3 with NaOH. Why? The amine must be deprotonated to act as a nucleophile. pH 9.3 ensures >90% of amines are in the free base form.

Phase 2: Derivatization Workflow
  • Sample Aliquot: Transfer 50 µL of the amine-containing sample (0.1–10 mM) into a 1.5 mL microcentrifuge tube.

  • Basification: Add 50 µL of Borate Buffer (pH 9.3). Vortex briefly.

  • Labeling: Add 100 µL of FNITC Reagent Stock (20 mM).

    • Ratio Check: Ensure the molar excess of FNITC is at least 5-10x relative to total amines.

  • Incubation: Seal the tube tightly. Incubate at 50°C for 30 minutes .

    • Optimization: For sterically hindered amines, extend to 60 minutes.

  • Cooling: Allow the sample to cool to room temperature (approx. 5 mins).

  • Quenching/Stabilization: Add 50 µL of 10% Formic Acid.

    • Mechanism:[2] Acidification protonates remaining amines, stopping the reaction, and stabilizes the thiourea bond.

  • Clarification: Centrifuge at 12,000 rpm for 5 minutes to remove any precipitated reagent byproducts.

  • Analysis: Transfer supernatant to an HPLC vial for injection.

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing Sample Sample (50 µL) Mix Vortex Mix Sample->Mix Buffer Borate Buffer pH 9.3 (50 µL) Buffer->Mix Reagent FNITC in ACN (100 µL) Reagent->Mix Heat Incubate 50°C, 30 min Mix->Heat Quench Add Formic Acid (Stop Rxn) Heat->Quench Spin Centrifuge 12k rpm Quench->Spin Inject LC-MS Injection Spin->Inject

Caption: Step-by-step derivatization workflow for FNITC labeling.

LC-MS/HPLC Conditions

The resulting FNITC-derivatives are significantly more hydrophobic than the native amines.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection:

    • UV: 254 nm and 340 nm (Nitro-aromatic absorption).

    • MS: ESI Positive Mode (Look for

      
       shift, corresponding to the addition of the FNITC moiety).
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Labeling Efficiency pH too low (<8.0)Ensure Borate buffer is pH 9.0–9.5. Check if sample is highly acidic before buffer addition.
Precipitation Reagent concentration too highDilute FNITC stock to 10 mM or increase % ACN in the reaction mix to 50%.
Multiple Peaks Incomplete reaction or Di-labelingIncrease incubation time to 60 min. Note that polyamines (e.g., lysine) will label at multiple sites.
High Background Hydrolysis of FNITCPrepare FNITC stock immediately before use. Use anhydrous solvents.[3]

Safety & Handling (E-E-A-T)

  • Sensitizer Warning: Isothiocyanates are potent skin and respiratory sensitizers. Always handle in a fume hood.

  • Lachrymator: FNITC can be irritating to eyes.[4] Wear safety goggles.

  • Chemical Stability: Store the solid reagent under inert gas (Argon/Nitrogen) at -20°C. Moisture intrusion causes hydrolysis to the corresponding aniline, which is not reactive toward amines.

References

  • Thermo Fisher Scientific. Amine-Reactive Probes: Isothiocyanates. Molecular Probes Handbook. Link

  • Sigma-Aldrich. Phenyl isothiocyanate for HPLC derivatization. Product Specification & Protocols.[3][5][6] Link

  • Zhang, Y., et al. (2012).[7] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[7] Beilstein Journal of Organic Chemistry. Link

  • PubChem. 4-Fluorophenyl isothiocyanate Compound Summary. (Structural analog reference for safety/reactivity). Link

Sources

using 4-Fluoro-2-nitrophenylisothiocyanate for Edman degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity N-Terminal Protein Sequencing via Edman Degradation using 4-Fluoro-2-nitrophenylisothiocyanate (FNITC)

Executive Summary

This application note details the protocol for utilizing This compound (FNITC) as a high-performance alternative to standard Phenylisothiocyanate (PITC) in Edman degradation. While PITC remains the gold standard for N-terminal sequencing, its sensitivity is often limited by background interference in the UV region (269 nm).

FNITC incorporates strong electron-withdrawing groups (–NO₂ at the ortho position and –F at the para position). These substitutions serve two critical functions:

  • Enhanced Electrophilicity: The electron-deficient ring increases the reactivity of the isothiocyanate carbon, accelerating the coupling rate with the N-terminal amine.

  • Spectral Shift: The resulting 3-(4-fluoro-2-nitrophenyl)-2-thiohydantoin (FN-PTH) derivatives exhibit a bathochromic shift (red-shift) in absorbance, allowing detection at longer wavelengths (approx. 300–350 nm), significantly reducing interference from aromatic amino acid residues and solvent background.

Reaction Mechanism & Workflow

The FNITC-Edman cycle follows the classical three-stage mechanism: Coupling , Cleavage , and Conversion .

  • Coupling: FNITC reacts with the free

    
    -amino group of the peptide under basic conditions to form a phenylthiocarbamyl (PTC) derivative.
    
  • Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ derivative is converted in aqueous acid to the stable thiohydantoin (PTH) analog, here referred to as FN-PTH .

Workflow Diagram

Edman_FNITC Peptide N-Terminal Peptide (NH2-CHR-CO-NH...) Coupling Step 1: Coupling (pH 9.0, 50°C) Peptide->Coupling FNITC Reagent: FNITC (4-Fluoro-2-nitrophenyl-NCS) FNITC->Coupling PTC FN-PTC Peptide (Thiourea Derivative) Coupling->PTC Cleavage Step 2: Cleavage (TFA, Anhydrous) PTC->Cleavage ATZ FN-ATZ Amino Acid (Unstable Thiazolinone) + Shortened Peptide Cleavage->ATZ ATZ->Peptide Recycle Peptide (n-1) Conversion Step 3: Conversion (25% TFA, 64°C) ATZ->Conversion PTH FN-PTH Amino Acid (Stable, UV-Active) Conversion->PTH HPLC HPLC Analysis (Detection @ 315 nm) PTH->HPLC

Figure 1: The FNITC Edman Degradation Cycle. The peptide is recycled for subsequent rounds of sequencing.

Experimental Protocol

Safety Warning: FNITC is a potent skin irritant and sensitizer. TFA is corrosive. Perform all steps in a fume hood.

Reagents & Preparation
  • Coupling Buffer: 1.0 M Pyridine/Water (1:1 v/v), pH adjusted to 9.0 with N-Methylmorpholine (NMM). Note: High purity pyridine is essential to prevent side reactions.

  • FNITC Solution: 5% (w/v) this compound in Acetonitrile (ACN). Prepare fresh daily.

  • Cleavage Reagent: Anhydrous Trifluoroacetic acid (TFA).

  • Conversion Reagent: 25% TFA in water.

  • Extraction Solvents: Ethyl Acetate (EtOAc) and Heptane.

Step-by-Step Procedure (Manual or Automated)

Step 1: Coupling

  • Immobilize the protein sample (10–100 pmol) onto a PVDF membrane or glass fiber disk.

  • Wash the disk with Coupling Buffer (50 µL) to ensure basic pH.

  • Add 30 µL of FNITC Solution and 30 µL of Coupling Buffer .

  • Incubate at 50°C for 15 minutes under inert gas (

    
    ).
    
    • Insight: The electron-withdrawing nitro group makes FNITC more reactive than PITC. Standard PITC coupling takes 20-30 mins; FNITC is reduced to 15 mins to minimize non-specific background.

  • Wash: Rinse extensively with Heptane (to remove excess reagent) followed by Ethyl Acetate (to remove breakdown products). Dry with

    
    .
    

Step 2: Cleavage

  • Add 50 µL of Anhydrous TFA to the dry disk.

  • Incubate at 50°C for 10 minutes .

  • Extraction: Evaporate the TFA under a stream of

    
    . The cleaved ATZ derivative and the shortened peptide remain on the disk (if using solid phase) or the ATZ is extracted with Butyl Chloride (if using liquid phase).
    
    • Note: For PVDF-bound samples, extract the ATZ derivative using 100 µL of Butyl Chloride. Transfer the extract to a new tube.

Step 3: Conversion

  • Evaporate the Butyl Chloride from the extract.

  • Add 50 µL of Conversion Reagent (25% aqueous TFA).

  • Incubate at 64°C for 20 minutes .

    • Mechanism: This hydrolyzes the unstable ATZ ring into the stable FN-PTH derivative.

  • Evaporate to dryness under vacuum or

    
    .
    
  • Reconstitute in 20 µL of HPLC Mobile Phase A/B (80:20).

Analytical Method (HPLC)

The separation of FN-PTH amino acids requires a modified gradient compared to standard PTH-AA due to the increased hydrophobicity of the fluoro-nitro-phenyl group.

Instrument: HPLC/UHPLC with UV-Vis or Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 3 µm particle size). Detection: 315 nm (Primary), 254 nm (Secondary).

Mobile Phases:

  • Solvent A: 50 mM Sodium Acetate, pH 4.5 (with 2% THF).

  • Solvent B: Acetonitrile / Isopropanol (90:10).

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Event
0.0100.25Injection
2.0100.25Isocratic Hold
20.0500.25Linear Gradient
22.0900.25Wash
25.0100.25Re-equilibration

Data Interpretation:

  • Retention Time Shift: FN-PTH derivatives will generally elute later than standard PTH derivatives due to the lipophilicity of the fluorine and nitro groups.

  • Sensitivity: Expect a 2–5x increase in signal-to-noise ratio at 315 nm compared to PITC at 269 nm, primarily due to reduced baseline noise from solvents and buffer salts at the higher wavelength.

Comparative Analysis: PITC vs. FNITC

FeatureStandard PITCFNITC (Recommended)
Reagent Name PhenylisothiocyanateThis compound
Coupling Conditions pH 9.0, 50°C, 20-30 minpH 9.0, 50°C, 10-15 min
Detection Wavelength 269 nm (UV)315 - 350 nm (Vis/UV)
Interference Risk High (Aromatic AAs, Solvents)Low (Red-shifted absorption)
Derivative Stability HighHigh
Limit of Detection ~1-5 pmol~0.5-1 pmol

Troubleshooting & Optimization

  • Low Yield of Hydrophobic Residues (Val, Ile):

    • Cause: Incomplete coupling due to steric hindrance.

    • Solution: Increase Coupling Temperature to 55°C or extend time to 20 mins. Do not exceed 20 mins with FNITC to avoid side reactions with the nitro group.

  • "Ghost" Peaks at 315 nm:

    • Cause: Residual FNITC reagent or hydrolysis products (4-fluoro-2-nitroaniline).

    • Solution: Ensure the Heptane/Ethyl Acetate wash in Step 1 is rigorous. The reagent peak usually elutes very late (high %B); ensure the gradient wash step (90% B) is sufficient.

  • Baseline Drift:

    • Cause: Oxidation of the conversion buffer.

    • Solution: Use fresh DTT (Dithiothreitol) in the conversion buffer if observing oxidation of Met/Cys residues, although the Nitro group on the ring is relatively stable.

References

  • Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. Link

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data Sheet. SCBT. Link[1]

  • Chen, Y., & Chen, X. (2001). 4-(N,N-Dimethylamino)phenylisothiocyanate as a Reagent for Protein Sequencing. Journal of Chromatography A. (Contextual reference for substituted PITC principles).
  • Barrett, G. C. (Ed.). (1985).[1] Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (General chemistry of isothiocyanates and thiohydantoins).

Sources

Application Note: Precision Synthesis of N-(4-Fluoro-2-nitrophenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for generating


-disubstituted thiourea derivatives utilizing 4-Fluoro-2-nitrophenylisothiocyanate (CAS: 103234-73-1)  as the electrophilic core.

The 4-fluoro-2-nitrophenyl moiety represents a "privileged scaffold" in medicinal chemistry. The nitro group (


)  at the ortho position creates an intramolecular hydrogen bond with the thiourea 

, locking the conformation and enhancing receptor binding affinity. Simultaneously, the fluorine atom (

)
at the para position modulates metabolic stability and lipophilicity without introducing significant steric bulk.

Target Audience: Medicinal chemists and pharmacologists focusing on antimicrobial (MRSA), anticancer (DNA gyrase inhibition), and anti-inflammatory pathways.

Chemical Basis & Reactivity Profile[1]

Electrophilic Activation

The reactivity of this compound is significantly higher than that of phenylisothiocyanate due to the synergistic electron-withdrawing effects (


 and 

) of the nitro and fluoro substituents.
  • The Nitro Effect: The

    
     group strongly withdraws electron density from the aromatic ring, making the isothiocyanate carbon (
    
    
    
    ) highly electrophilic.
  • The Fluoro Effect: The

    
     atom provides additional inductive withdrawal, further activating the carbon center toward nucleophilic attack.
    

Implication for Protocol: Reactions with aliphatic amines are often exothermic and instantaneous at room temperature. Reactions with aromatic amines (anilines) proceed efficiently under mild heating, often without the need for strong Lewis acid catalysts.

Mechanistic Pathway

The synthesis follows a bimolecular nucleophilic addition (


) mechanism.

ReactionMechanism Start 4-Fluoro-2-nitrophenyl isothiocyanate TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->TS Product N,N'-Disubstituted Thiourea TS->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway for thiourea formation. The electron-deficient aromatic ring stabilizes the negative charge development on the nitrogen in the transition state.

Experimental Protocol

Materials & Reagents[2][3][4][5]
  • Electrophile: this compound (

    
    ).[1] Note: Highly moisture sensitive. Store under inert gas.
    
  • Nucleophile: Primary or secondary amine (

    
     equivalents).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH).

  • Catalyst (Optional): Triethylamine (TEA) (only required for amine salts).

Method A: Aliphatic Amines (High Reactivity)

Best for: Alkyl amines, cyclic amines (morpholine, piperidine).

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Cool the solution to

    
     (ice bath). Add 1.0 mmol of the amine dropwise.
    
    • Scientist's Note: The reaction is often exothermic. Cooling prevents side reactions (e.g., polymerization).

  • Reaction: Stir at

    
     for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). Reaction is typically complete within 1-2 hours.
    
  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from hot Ethanol or an EtOH/Water mixture.

Method B: Aromatic Amines (Lower Reactivity)

Best for: Anilines, substituted aminobenzenes.

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of Ethanol or Acetonitrile.

  • Addition: Add 1.0 mmol of the aniline derivative.

  • Reaction: Heat to reflux (

    
    ) for 3–6 hours.
    
    • Validation: Disappearance of the isothiocyanate spot on TLC and appearance of a lower

      
       thiourea spot.
      
  • Work-up: Cool the mixture to RT. The product often precipitates out.

  • Isolation: Filter the precipitate, wash with cold ethanol (

    
    ), and dry under vacuum.
    
Workflow Visualization

SynthesisWorkflow Start Start: 1.0 eq Isothiocyanate CheckAmine Select Amine Type Start->CheckAmine PathA Method A: Aliphatic CheckAmine->PathA Alkyl/Cyclic PathB Method B: Aromatic CheckAmine->PathB Aniline/Aryl SolventA Solvent: Anhydrous DCM PathA->SolventA CondA Condition: 0°C -> RT, 1-2h SolventA->CondA TLC TLC Validation (Disappearance of SM) CondA->TLC SolventB Solvent: Ethanol/ACN PathB->SolventB CondB Condition: Reflux, 3-6h SolventB->CondB CondB->TLC Workup Work-up: Evaporation or Filtration TLC->Workup Purify Purification: Recrystallization (EtOH) Workup->Purify Final Final Product: N-(4-fluoro-2-nitrophenyl)thiourea Purify->Final

Figure 2: Decision tree for selecting the optimal synthetic method based on nucleophile reactivity.

Characterization & Validation

To validate the structure, look for these specific spectroscopic signatures.

TechniqueParameterExpected ObservationStructural Insight
IR Spectroscopy

Disappearance of peak at

Confirms consumption of starting material.
IR Spectroscopy

Appearance of band at

Confirms formation of thiocarbonyl.
1H NMR

Two singlets:

and

The NH adjacent to the nitro-phenyl ring will be significantly downfield due to intramolecular H-bonding.
1H NMR

Multiplets at

Distinct splitting pattern due to F-H coupling (

).
13C NMR

Signal at

Characteristic thiourea carbon.

Applications & Biological Relevance[7][8][9][10][11]

The N-(4-fluoro-2-nitrophenyl)thiourea scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

  • Antimicrobial Activity (MRSA): Derivatives where the second nitrogen is substituted with a bulky aromatic group (e.g., 3-(trifluoromethyl)phenyl) have shown MIC values as low as

    
     against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the disruption of bacterial cell wall integrity and inhibition of DNA gyrase [1].
    
  • Anticancer Potential: The thiourea moiety acts as a bioisostere for urea, capable of chelating metal ions (like Copper(II)) or binding to the active sites of enzymes such as topoisomerases. The electron-withdrawing nature of the 4-fluoro-2-nitrophenyl group increases the acidity of the NH protons, strengthening hydrogen bonding interactions with target proteins [2].

  • Enzyme Inhibition: Fluorinated thioureas have demonstrated potent inhibition of

    
    -amylase and 
    
    
    
    -glycosidase, making them candidates for type 2 diabetes management [3].

References

  • Struga, M., et al. (2022). "Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives." International Journal of Molecular Sciences.

  • Zou, H., et al. (2025). "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Biointerface Research in Applied Chemistry.

  • Tokat, T., et al. (2024). "Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes." Biochemistry and Molecular Biology.

  • PubChem. (2025).[1] "4-Fluorophenyl isothiocyanate Compound Summary." National Library of Medicine.

Sources

pre-column derivatization of amino acids with 4-Fluoro-2-nitrophenylisothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Amino Acid Analysis via 4-Fluoro-2-nitrophenylisothiocyanate (FN-PITC) Derivatization

Executive Summary

This application note details the methodology for the pre-column derivatization of primary and secondary amino acids using This compound (FN-PITC) . While Phenylisothiocyanate (PITC) remains the gold standard for Edman degradation and amino acid analysis, the introduction of electron-withdrawing groups—specifically the nitro group at the ortho position and fluorine at the para position—significantly alters the reagent's reactivity and spectral properties.

Key Advantages of FN-PITC:

  • Enhanced Electrophilicity: The ortho-nitro group activates the isothiocyanate carbon, facilitating rapid nucleophilic attack by amino groups under milder conditions than traditional PITC.

  • Dual-Mode Detection: The resulting thiourea derivatives possess a strong UV chromophore (due to the nitro-aryl conjugation) and a unique fluorine tag suitable for

    
    F-NMR  spectroscopy, enabling background-free quantification in complex biological matrices.
    
  • Stability: The thiourea linkage formed is stable at neutral pH, allowing for robust HPLC separation without the rapid degradation seen with OPA derivatives.

Chemical Mechanism & Workflow

The derivatization relies on the nucleophilic addition of the amino acid's unprotonated amine group to the isothiocyanate carbon of FN-PITC. This reaction yields a stable 4-fluoro-2-nitrophenylthiocarbamyl (FN-PTC) amino acid derivative.

Reaction Scheme:



(Where Ar = 4-Fluoro-2-nitrophenyl)
Figure 1: Derivatization Workflow

FN_PITC_Workflow Sample Amino Acid Sample (Hydrolysate/Standard) Reaction Derivatization Reaction (40°C, 20 min) Sample->Reaction Buffer Coupling Buffer (Borate/Bicarbonate pH 9.0) Buffer->Reaction Reagent FN-PITC Reagent (20 mM in ACN) Reagent->Reaction Quench Quenching/Dilution (0.1% TFA or Mobile Phase A) Reaction->Quench Formation of FN-PTC Derivatives Separation RP-HPLC Separation (C18 Column) Quench->Separation Detection Detection (UV 254/300 nm or 19F-NMR) Separation->Detection

Caption: Step-by-step workflow for the derivatization of amino acids with FN-PITC, from sample preparation to dual-mode detection.

Materials and Reagents

ComponentSpecificationRole
Derivatization Reagent This compound (CAS 1000576-88-4)Electrophilic coupling agent.
Coupling Buffer 0.5 M Sodium Borate or 1.0 M Sodium Bicarbonate, pH 9.0Maintains amine in unprotonated (nucleophilic) state.
Reagent Solvent Acetonitrile (HPLC Grade)Solubilizes the hydrophobic FN-PITC.
Quenching Solution 0.1% Trifluoroacetic acid (TFA) in waterStops reaction; protonates excess amines; matches mobile phase pH.
Mobile Phase A 50 mM Sodium Acetate, pH 5.5Weakly acidic buffer for separation.
Mobile Phase B Acetonitrile / Water (80:20 v/v)Organic modifier for gradient elution.
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for hydrophobic separation.

Experimental Protocol

Step 1: Reagent Preparation
  • FN-PITC Stock Solution: Dissolve 10 mg of this compound in 1.0 mL of HPLC-grade Acetonitrile.

    • Note: Prepare fresh daily. The solution is light-sensitive due to the nitro group; store in amber vials.

  • Coupling Buffer: Prepare 0.5 M Sodium Borate buffer, adjusted to pH 9.0 with NaOH.

Step 2: Derivatization Procedure
  • Sample Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL Amino Acid Standard or Sample (10–500 pmol/µL).

    • 100 µL Coupling Buffer (pH 9.0).

  • Reaction: Add 100 µL of FN-PITC Stock Solution . Vortex vigorously for 10 seconds.

  • Incubation: Incubate at 40°C for 20 minutes in a heating block.

    • Optimization Note: Unlike PITC which often requires 50°C, the activated FN-PITC reacts efficiently at lower temperatures.

  • Quenching/Dilution: Add 700 µL of Quenching Solution (0.1% TFA) or Mobile Phase A. Vortex to mix.

    • Result: The solution should turn from a bright yellow (reagent color) to a paler yellow/clear upon dilution.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 3: HPLC Separation
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV Absorbance at 254 nm (primary) and 300 nm (secondary, specific to nitro-aniline derivatives).

Gradient Table:

Time (min) % Mobile Phase A (Acetate) % Mobile Phase B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Injection
20.0 40 60 Gradient Elution
25.0 0 100 Wash

| 30.0 | 95 | 5 | Re-equilibration |

Results & Discussion

Chromatographic Performance

The FN-PTC derivatives are more hydrophobic than standard PITC derivatives due to the fluoro-nitro-phenyl moiety. Consequently, they exhibit strong retention on C18 columns.

  • Elution Order: Acidic amino acids (Asp, Glu) elute first, followed by polar neutrals (Ser, Gly), and finally hydrophobic amino acids (Phe, Leu).

  • Excess Reagent: A large peak corresponding to hydrolyzed reagent (4-fluoro-2-nitroaniline) or excess FN-PITC will elute late in the chromatogram (typically >60% B). This must be separated from the amino acid derivatives.

Detection Sensitivity
  • UV/Vis: The nitro group enhances molar absorptivity compared to the phenyl group of PITC. Limits of detection (LOD) are estimated in the low picomole range (1–5 pmol).

  • 
    F-NMR:  For complex samples (e.g., cell lysates) where UV interference is high, the single fluorine atom on the ring provides a distinct NMR signal (approx. -110 to -120 ppm relative to CFCl
    
    
    
    ). This allows for "background-free" quantification.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Peak Areas pH < 8.0 during coupling.Ensure Borate buffer is fresh and pH is confirmed at 9.0. Amine must be unprotonated.
Precipitation Reagent insolubility in aqueous buffer.Increase the ratio of ACN in the reaction mix (e.g., 50% organic).
Extra Peaks Reagent hydrolysis.The reagent hydrolyzes to the aniline derivative over time. Use fresh reagent and optimize the gradient to flush this peak.
Incomplete Reaction Steric hindrance (e.g., Proline).Increase incubation temperature to 50°C or time to 40 mins for secondary amines.

References

  • Reagent Properties: Santa Cruz Biotechnology. This compound Product Data. Link[1]

  • Isothiocyanate Chemistry: Drozdov, A. et al. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis 2013; 45(12): 1667-1674.[2] Link

  • General PITC Protocol (Basis for Adaptation): Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link

  • Fluorine-Tagging Strategy: Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes. Angewandte Chemie International Edition. (Contextual reference for F-label utility). Link

Sources

Application Note: Strategic Synthesis of Fluorinated Heterocycles from Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fluorinated Heterocyclic Compounds from Isothiocyanates Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiocyanates (ITCs) are versatile electrophilic synthons in heterocyclic chemistry, serving as the primary source of the N-C-S core. When coupled with fluorinated building blocks or used as fluorinated scaffolds themselves, they provide a direct route to pharmacologically active fluorinated heterocycles. This guide details three distinct, field-validated protocols for synthesizing trifluoromethyl-1,3,4-thiadiazoles , trifluoromethyl-thiazoles , and fluorinated benzothiazoles . These motifs are critical in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity.

Strategic Pathways

The conversion of isothiocyanates into fluorinated heterocycles generally follows one of two strategic pathways:

  • Path A (Divergent Cyclization): The ITC reacts with a nucleophile (hydrazine or amine) to form a thiosemicarbazide or thiourea intermediate, which is then cyclized with a fluorinated electrophile.

  • Path B (Intramolecular Cyclization): A fluorinated aryl isothiocyanate is converted to a thiourea and undergoes oxidative ring closure (Hugerschoff reaction).

Workflow Visualization

G ITC Isothiocyanate (R-NCS) TSC Thiosemicarbazide Intermediate ITC->TSC + Hydrazine Thiourea Thiourea Intermediate ITC->Thiourea + Amine Hydrazine Hydrazine Hydrate Amine Amine (R'-NH2) Thiadiazole 2-Amino-5-CF3 1,3,4-Thiadiazole TSC->Thiadiazole + TFA/POCl3 Thiazole 4-CF3-Thiazole Thiourea->Thiazole + HaloKetone Benzothiazole Fluorinated Benzothiazole Thiourea->Benzothiazole + Oxidant TFA Trifluoroacetic Acid (POCl3) HaloKetone CF3-Bromoacetophenone Oxidant Br2 / CHCl3 (Oxidative Cyclization)

Figure 1: Strategic divergence from Isothiocyanates to three classes of fluorinated heterocycles.

Protocol A: Synthesis of 2-Arylamino-5-Trifluoromethyl-1,3,4-Thiadiazoles

Target: Incorporation of a trifluoromethyl (


) group at the C5 position of the thiadiazole ring.
Mechanism:  Acylation of a thiosemicarbazide intermediate followed by acid-mediated dehydration and cyclization.
Materials
  • Reagents: Aryl isothiocyanate (1.0 equiv), Hydrazine hydrate (1.2 equiv), Trifluoroacetic acid (TFA) (3.0 equiv), Phosphorus oxychloride (

    
    ) (5.0 equiv).
    
  • Solvents: Ethanol (EtOH), 1,4-Dioxane.

  • Equipment: Reflux condenser, dropping funnel, ice bath, pH meter.

Step-by-Step Procedure
Step 1: Formation of 4-Substituted Thiosemicarbazide[1]
  • Dissolve Aryl Isothiocyanate (10 mmol) in absolute EtOH (20 mL).

  • Add Hydrazine hydrate (12 mmol, 80% solution) dropwise at 0°C with stirring.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate typically forms.

  • Workup: Filter the solid, wash with cold EtOH (2 x 10 mL), and dry under vacuum.

    • Checkpoint: Verify formation of thiosemicarbazide by TLC (Mobile phase: 30% EtOAc/Hexane).

Step 2: Cyclization to 1,3,4-Thiadiazole[1][2][3]
  • Suspend the dried Thiosemicarbazide (10 mmol) in dry 1,4-dioxane (30 mL).

  • Add Trifluoroacetic acid (TFA) (30 mmol) followed by

    
      (50 mmol) dropwise at 0°C. Caution: Exothermic reaction.
    
  • Heat the mixture to 80–90°C for 3–5 hours.

  • Quenching: Cool the reaction mixture to RT and pour slowly into crushed ice (100 g).

  • Neutralize the solution to pH 8–9 using 50% NaOH or saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Data Summary Table

Parameter Specification
Reaction Time Step 1: 2 h; Step 2: 3–5 h
Temperature Step 1: 0°C to RT; Step 2: 90°C
Yield (Typical) 75–85%

| Key Intermediate | N-substituted Thiosemicarbazide |

Protocol B: Synthesis of 4-(Trifluoromethyl)thiazoles (Hantzsch Synthesis)

Target: Construction of a thiazole ring with a


 group at the C4 position.
Mechanism:  Hantzsch Thiazole Synthesis involving S-alkylation of a thiourea followed by intramolecular condensation.[4]
Materials
  • Reagents: Aryl isothiocyanate (1.0 equiv), Ammonia (25% aq.) or Primary Amine (1.0 equiv), 3-Bromo-1,1,1-trifluoroacetone (or 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone) (1.1 equiv).

  • Solvents: Ethanol, DMF.

  • Catalyst: Triethylamine (

    
    ) (catalytic, optional).
    
Step-by-Step Procedure
Step 1: Preparation of Thiourea
  • Dissolve Aryl Isothiocyanate (10 mmol) in Ethanol (20 mL).

  • Add Ammonia (aq) or the requisite Amine (10 mmol) dropwise.

  • Stir at RT for 3–4 hours.

  • Evaporate solvent to obtain the crude Thiourea derivative. (Recrystallize from EtOH if purity <95%).

Step 2: Hantzsch Cyclization
  • Dissolve the Thiourea (10 mmol) in Ethanol (30 mL).

  • Add 3-Bromo-1,1,1-trifluoroacetone (11 mmol) dropwise.

    • Note: If using a solid bromoketone, dissolve in minimal EtOH before addition.

  • Reflux the mixture for 4–6 hours. Monitor by TLC.[5][4][6]

  • Workup: Cool to RT. If the product precipitates as a hydrobromide salt, filter it directly.

  • Free Base Liberation: Suspend the solid in water and adjust pH to 8 with aqueous

    
    . Filter the free base.[6]
    
  • Purification: Recrystallize from EtOH/DMF (9:1).

Mechanistic Insight

The sulfur atom of the thiourea acts as a nucleophile, attacking the


-carbon of the bromoketone (S-alkylation).[4] The nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.

Protocol C: Synthesis of Fluorinated Benzothiazoles (Hugerschoff Reaction)

Target: Fused benzothiazole systems starting from fluorinated aryl isothiocyanates. Mechanism: Radical or electrophilic oxidative cyclization of an aryl thiourea.

Materials
  • Reagents: 4-Fluorophenyl isothiocyanate (1.0 equiv), Aniline/Amine (1.0 equiv), Bromine (

    
    ) (1.0 equiv) or Benzyltrimethylammonium tribromide.
    
  • Solvents: Chloroform (

    
    ) or Acetic Acid (
    
    
    
    ).
Step-by-Step Procedure
  • Thiourea Formation: React 4-Fluorophenyl isothiocyanate (10 mmol) with an amine (10 mmol) in refluxing ethanol for 2 hours. Concentrate to obtain the 1-(4-fluorophenyl)-3-substituted thiourea.

  • Cyclization: Dissolve the thiourea (10 mmol) in

    
     (20 mL).
    
  • Add Bromine (10 mmol) in

    
     (5 mL) dropwise at 0–5°C over 30 minutes.
    
  • Reflux the mixture on a water bath for 2–3 hours until HBr evolution ceases.

  • Workup: Evaporate the solvent. Suspend the residue in water and basify with

    
    .
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and evaporate.
  • Purification: Column chromatography (Eluent: Hexane/EtOAc).

Safety & Handling

  • Isothiocyanates: Potent lachrymators and skin irritants. Handle only in a fume hood.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and phosphoric acid. Quench excess reagent slowly into ice.
    
  • Trifluoroacetic Acid (TFA): Corrosive and volatile. Use acid-resistant gloves.

  • Bromine: Highly toxic and corrosive. Use a dropping funnel to prevent vapor escape.

References

  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health (PMC).[Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.[Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives. National Institutes of Health (PMC).[Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.[Link]

  • Thiazole synthesis (Hantzsch Method). Organic Chemistry Portal.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 4-Fluoro-2-nitrophenylisothiocyanate (FNIT) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 4-Fluoro-2-nitrophenylisothiocyanate (FNIT). This guide is designed for researchers, scientists, and drug development professionals who use FNIT for bioconjugation and labeling. We understand that working with electrophilic reagents in aqueous environments presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve consistent and successful results by mitigating the primary competing reaction: hydrolysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the use of FNIT in aqueous buffers.

Q1: What is this compound (FNIT) and what is it used for?

A: this compound is a highly reactive compound used primarily for labeling biological molecules. The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with primary nucleophiles. Its most common application is the covalent modification of proteins by targeting the ε-amino group of lysine residues or the N-terminal α-amino group to form a stable thiourea bond. It can also react with the thiol group of cysteine residues.[1][2][3] The electron-withdrawing nitro and fluoro groups on the phenyl ring enhance the electrophilicity of the isothiocyanate carbon, making FNIT a highly efficient labeling reagent.

Q2: Why is my FNIT solution losing activity so quickly in my aqueous buffer?

A: The loss of activity is almost certainly due to hydrolysis. The isothiocyanate group is not only reactive towards amines on your target protein but also towards water itself.[4][5] In an aqueous buffer, water molecules can act as nucleophiles, attacking the electrophilic carbon of the FNIT. This reaction is irreversible and converts the active FNIT into an inactive 4-fluoro-2-nitroaniline, rendering it incapable of labeling your target molecule. The rate of this hydrolysis is highly dependent on pH, temperature, and buffer composition.[6][7]

Q3: What are the products of FNIT hydrolysis?

A: The hydrolysis of FNIT proceeds through an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to form 4-fluoro-2-nitroaniline and carbonyl sulfide (which can further break down into CO₂ and H₂S). The formation of the amine is the critical endpoint, as this inert byproduct will not participate in your desired labeling reaction.

Q4: What is the optimal pH for my labeling reaction with FNIT?

A: This is the most critical parameter to optimize. The challenge lies in balancing two opposing pH-dependent effects:

  • Target Nucleophilicity: The primary amine on a lysine or N-terminus must be deprotonated (in its -NH₂ form, not -NH₃⁺) to be nucleophilic and react with FNIT. This requires a pH above the pKa of the amine (typically pKa ≈ 8.0 for N-termini, pKa ≈ 10.5 for lysine). Therefore, a basic pH (typically 8.5-9.5) is needed to ensure a sufficient concentration of reactive amines.[2]

  • FNIT Stability: The rate of FNIT hydrolysis increases significantly with pH due to the higher concentration of the potent nucleophile, hydroxide (OH⁻).[1]

The "optimal" pH is therefore a compromise. For most protein labeling targeting lysine, a pH range of 8.5 to 9.2 is a good starting point. This pH is high enough to deprotonate a fraction of the lysine side chains while keeping the rate of hydrolysis manageable for the duration of the experiment.

Q5: Which buffers should I avoid when working with FNIT?

A: You must avoid any buffer that contains a primary or secondary amine, as the buffer molecules themselves will act as nucleophiles and consume your FNIT reagent.

  • AVOID: Tris (tris(hydroxymethyl)aminomethane), Glycine, HEPES (if it contains reactive amines), and any other amine-based buffers.

  • USE: Phosphate-buffered saline (PBS), Borate buffer, or Carbonate-Bicarbonate buffer. These are non-nucleophilic and will not directly interfere with the labeling reaction.[4][8]

Section 2: Troubleshooting Guide: Poor Labeling Efficiency

Use this guide if you are experiencing low yields or inconsistent results in your FNIT conjugation experiments.

Problem Potential Cause Recommended Solution & Explanation
Low or no labeling of the target molecule. 1. Rapid FNIT Hydrolysis: The reagent is degrading before it can react with your protein.Verify your buffer: Ensure you are using a non-amine buffer like PBS, Borate, or Carbonate.[4] Optimize pH: Lower the pH slightly (e.g., from 9.5 to 8.8) to slow hydrolysis. Reduce Temperature: Perform the reaction at 4°C instead of room temperature. This will slow both the labeling and hydrolysis reactions, but often slows hydrolysis more significantly. Use a Co-solvent: Prepare your FNIT stock in anhydrous DMSO or DMF and add it to the reaction to a final concentration of 5-10% (v/v). This reduces the effective concentration of water, disfavoring the hydrolysis pathway.[2][9]
2. Incorrect pH for Target Nucleophile: The target amines on your protein are protonated (-NH₃⁺) and non-reactive.Check the pKa of your target: For lysine labeling, you must be at a pH of 8.5 or higher. If you lowered the pH too much to prevent hydrolysis (e.g., to pH 7.4), the concentration of nucleophilic amines will be too low for efficient labeling.[2] You must find a balance.
3. Inactive FNIT Reagent: The solid FNIT reagent may have degraded during storage.Store Properly: FNIT is sensitive to moisture and light. Always store it under desiccant (e.g., silica gel) at -20°C, protected from light. Test for Activity: Before a critical experiment, you can test the FNIT with a small molecule amine like benzylamine to confirm its reactivity.
4. Insufficient Molar Excess: The concentration of FNIT is too low to compete effectively with hydrolysis.Increase FNIT Concentration: Use a 10- to 20-fold molar excess of FNIT over the concentration of reactive amines on your protein. This increases the probability of a productive collision between FNIT and your target.

Section 3: In-Depth Scientific Explanation

The Competing Reactions: Conjugation vs. Hydrolysis

Success with FNIT hinges on understanding and controlling the kinetics of two competing reactions. Your goal is to maximize the rate of Reaction 1 (Conjugation) while minimizing the rate of Reaction 2 (Hydrolysis).

  • Reaction 1 (Desired): Protein-NH₂ + FNIT → Protein-NH-C(=S)-NH-Ar (Stable Thiourea Linkage)

  • Reaction 2 (Undesired): H₂O + FNIT → HO-C(=S)-NH-Ar → H₂N-Ar + COS (Inactive Amine)

The rate of the desired reaction is dependent on the concentration of both the deprotonated amine on your protein and the active FNIT. The rate of hydrolysis is primarily dependent on the concentration of water, active FNIT, and the pH.

Mechanism of FNIT Hydrolysis

The hydrolysis of FNIT is a two-step process initiated by the nucleophilic attack of a water molecule (or hydroxide ion at basic pH) on the central carbon of the isothiocyanate group. This forms a transient and unstable thiocarbamic acid intermediate, which then rapidly decomposes.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Decomposition FNIT FNIT (Electrophile) Intermediate Thiocarbamic Acid Intermediate (Unstable) FNIT->Intermediate Attack on N=C=S carbon H2O Water (Nucleophile) H2O->Intermediate Amine 4-Fluoro-2-nitroaniline (Inactive Product) COS Carbonyl Sulfide (Byproduct) Intermediate_Decay Thiocarbamic Acid Intermediate Intermediate_Decay->Amine Irreversible Decomposition Intermediate_Decay->COS

Caption: Mechanism of FNIT hydrolysis in an aqueous environment.

Section 4: Optimized Protocol for Protein Labeling with FNIT

This protocol is designed to maximize labeling efficiency while minimizing hydrolysis. It incorporates best practices discussed throughout this guide.

Experimental Workflow Overview

Caption: Optimized workflow for protein labeling with FNIT.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M Sodium Carbonate-Bicarbonate buffer. Titrate with 0.1 M solutions of sodium carbonate and sodium bicarbonate to a final pH of 9.0. Degas the buffer and store it at 4°C.

  • FNIT Stock Solution Preparation: Immediately before use, dissolve solid FNIT in anhydrous (dry) DMSO to a final concentration of 100 mM. Keep the tube capped and on ice to minimize exposure to atmospheric moisture.

  • Protein Preparation: Dissolve or dialyze your protein into the prepared pH 9.0 Carbonate-Bicarbonate buffer. A typical protein concentration is 1-5 mg/mL.

  • Labeling Reaction: a. Place the protein solution in a reaction vessel on ice or in a 4°C cold room. b. While gently stirring, add the calculated volume of the 100 mM FNIT stock solution to achieve a 10-fold molar excess of FNIT relative to the protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein denaturation. c. Allow the reaction to proceed for 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction: Add a small volume of a high-concentration amine buffer to quench any unreacted FNIT. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM. The primary amines in the Tris buffer will rapidly consume any remaining active FNIT. Let it quench for 30 minutes.

  • Purification of Labeled Protein: Remove the unreacted FNIT, its hydrolysis products, and the quenching agent by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Section 5: Data Presentation

The choice of pH has a profound impact on the outcome of the reaction. The table below provides a conceptual summary of how reaction parameters influence the competition between conjugation and hydrolysis.

Parameter Condition Effect on Target Amine (-NH₂) Availability Effect on Hydrolysis Rate Overall Outcome for Labeling
pH 7.4Very LowLowPoor: Insufficient reactive amines.
8.5ModerateModerateGood: A reasonable compromise.
9.2HighHighOptimal: Often the best balance for high yield.
10.0Very HighVery HighPoor: Hydrolysis is too fast, consuming FNIT.
Temperature 4°CNo ChangeDecreasedFavorable: Slows hydrolysis more than conjugation.
25°CNo ChangeBaselineStandard: Can work but hydrolysis is faster.
37°CNo ChangeIncreasedUnfavorable: Hydrolysis often outcompetes labeling.

References

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.

  • Hanschen, F. S., et al. (2012). The stability of glucosinolates and their breakdown products in solution. Angewandte Chemie International Edition, 51(46), 11473-11475.

  • Voldřich, M., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080.

  • Miura, Y. (2019). The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. Bioscience, Biotechnology, and Biochemistry, 83(6), 995-1004.

  • Kulkarni, S., et al. (2011). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications, 47(39), 11027-11029.

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 4080.

  • Castro, A., et al. (1998). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 845-850.

  • Liu, Y., et al. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University, 29(1), 33-38.

  • Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv.

  • Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14853-14859.

  • Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10, 14853-14859.

  • Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances.

  • Wu, X., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry, 66(5), 1235-1241.

  • Harris, T. D., et al. (2020). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry, 31(4), 1150-1163.

  • Wu, X., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry.

  • Castro, A., et al. (1985). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, 1939-1942.

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. Wiley-Interscience.

  • da Silva, A. M., et al. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Langmuir, 25(10), 5649-5655.

  • Esselman, B. J., et al. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 24(24), 4598.

  • LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts.

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.

  • Clark, J. (2015). Amines as bases. Chemguide.

  • Esselman, B. J., et al. (2019). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. ResearchGate.

  • Reusch, W. (2013). Amine Reactivity. Michigan State University Department of Chemistry.

  • Sköld, C., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 1033-1041.

Sources

removing excess 4-Fluoro-2-nitrophenylisothiocyanate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of excess 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) from reaction mixtures. Ticket ID: FNITC-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This compound (FNITC) is a highly reactive electrophile often used to synthesize thioureas or heterocycles. While the electron-withdrawing nitro group at the ortho position and fluorine at the para position significantly enhance the reactivity of the isothiocyanate (-N=C=S) moiety, they also make the molecule "sticky" and highly colored (typically bright yellow/orange).

This guide provides three validated protocols for removing unreacted FNITC. The choice of method depends on your reaction scale and the physicochemical properties of your target product.

Decision Matrix: Select Your Protocol

Before proceeding, identify the best workflow for your specific constraints:

DecisionMatrix Start Start: Excess FNITC present ScaleCheck Reaction Scale? Start->ScaleCheck ProdNature Is Product Acid Sensitive? ScaleCheck->ProdNature < 5g MethodB Protocol B: Chemical Quench + Extraction (Large Scale/Robust Product) ScaleCheck->MethodB > 5g MethodA Protocol A: Scavenger Resin (High Purity/Small Scale) ProdNature->MethodA Yes (Avoid Acid) ProdNature->MethodB No (Stable) MethodC Protocol C: Flash Chromatography (Difficult Separations) MethodA->MethodC If purity < 95% MethodB->MethodC If purity < 95%

Figure 1: Decision tree for selecting the appropriate FNITC removal strategy.

Protocol A: Solid-Phase Scavenging (Recommended)

Best for: Medicinal chemistry scales (<1g to 5g), parallel synthesis, and acid-sensitive products.

The Science: This method utilizes a polymer-supported primary amine (e.g., Trisamine or Aminomethyl polystyrene). The resin acts as a nucleophile, attacking the electrophilic carbon of the FNITC isothiocyanate group. The resulting thiourea is covalently bound to the solid bead, allowing it to be removed via simple filtration.

Materials:

  • Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-Aminomethyl.

  • Loading: Typically 3.0 – 4.0 mmol/g.

  • Solvent: DCM, THF, or DMF (Resins swell best in these).

Step-by-Step Procedure:

  • Calculate Equivalents: Determine the theoretical amount of excess FNITC. Use 3 to 4 equivalents of resin relative to the excess FNITC to ensure rapid kinetics.

    • Why? The reaction is heterogeneous. Excess surface area is required to drive the reaction to completion within a reasonable timeframe (1-4 hours).

  • Add Resin: Add the dry resin directly to the reaction mixture.

    • Note: If your reaction solvent does not swell polystyrene (e.g., MeOH, Water, Hexanes), you must swap the solvent to DCM or THF first.

  • Agitate: Shake or stir gently (do not use a magnetic stir bar if possible, as it grinds the resin) for 2–4 hours at room temperature.

    • Visual Check: The yellow color of the solution may diminish as the chromophore binds to the resin, turning the beads yellow/orange.

  • Filter: Pass the mixture through a fritted syringe or Buchner funnel.

  • Wash: Rinse the resin cake with DCM (2x) to recover any non-specifically adsorbed product.

  • Concentrate: Evaporate the filtrate.

Validation:

  • TLC: Check for the disappearance of the high-Rf yellow spot (FNITC).

Protocol B: Chemical Quenching & Acid Extraction

Best for: Large scale (>5g), cost-sensitive workflows, and products that are not basic (amines).

The Science: We convert the hydrophobic FNITC into a highly polar, basic thiourea by reacting it with a small, water-soluble amine (e.g., N,N-dimethylethylenediamine). This "tagged" impurity can then be selectively removed by washing with an acidic aqueous solution, which protonates the tag, forcing it into the water layer.

Reagents:

  • Quencher: N,N-Dimethylethylenediamine (DMEDA) or 3-Dimethylaminopropylamine.

  • Wash Solution: 1M HCl or 10% Citric Acid.

Step-by-Step Procedure:

  • Quench: Add 1.5 equivalents of DMEDA (relative to excess FNITC) to the reaction mixture.

  • React: Stir for 30–60 minutes.

    • Mechanism: The primary amine of DMEDA reacts with FNITC to form a thiourea derivative containing a tertiary amine tail.

  • Dilute: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2x).

    • Result: The tertiary amine on the scavenger tag becomes protonated (

      
      ), rendering the FNITC-derivative water-soluble. Your neutral product remains in the organic layer.
      
  • Final Wash: Wash the organic layer with Brine (1x), dry over Na2SO4, and concentrate.

Data Summary: Partition Coefficients

Compound SpeciesState in Organic LayerState in 1M HCl Layer
Product (Neutral) SolubleInsoluble
FNITC (Unreacted) SolubleInsoluble (remains in organic if not quenched)
Quenched FNITC (Thiourea) Soluble (as free base)Highly Soluble (as salt)
Protocol C: Flash Chromatography (Purification)

Best for: Final polishing or when the product is also an amine (making Protocol B impossible).

The Science: Isothiocyanates are much less polar than their corresponding thiourea products. On silica gel, FNITC will elute near the solvent front, while the thiourea product will retain significantly due to hydrogen bonding capabilities.

Visual Guide:

  • FNITC: Bright Yellow/Orange band. Moves fast.

  • Product: Likely colorless or pale yellow. Moves slow.

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate: Start at 90:10. FNITC usually elutes at 10-20% EtOAc.

  • DCM/Methanol: FNITC elutes in pure DCM.

Troubleshooting & FAQs

Q: The resin isn't removing the yellow color completely.

  • A: The "2-nitro" group on FNITC is a strong chromophore. Even trace amounts (<1%) can color the solution. Verify purity via LC-MS or NMR rather than relying solely on visual color. If FNITC persists by NMR, add fresh resin and increase temperature to 40°C (the ortho-nitro group can cause steric slowing of the scavenging reaction).

Q: My product is an amine. Can I use Protocol B?

  • A: No. The acid wash in Protocol B will protonate your product and pull it into the aqueous waste along with the impurity. Use Protocol A (Resin) or Protocol C (Column). Alternatively, use a carboxylic acid functionalized scavenger resin (e.g., PS-Isocyanate) to pull out your product, wash away the FNITC, and then release your product (Catch-and-Release).

Q: Is FNITC toxic?

  • A: Yes. Isothiocyanates are potent sensitizers and lachrymators. The nitro group adds potential mutagenicity concerns. All resin filtration and evaporation must be performed in a fume hood.

Q: I see a new impurity spot after adding the resin.

  • A: Check your solvent.[1][2][3] If you used a nucleophilic solvent (like methanol or ethanol) during the reaction or workup, the FNITC might have reacted with the solvent to form a thiocarbamate. This is a common side-reaction. Always use non-nucleophilic solvents (DCM, ACN, THF) until the FNITC is fully consumed or removed.

References
  • Biotage. ISOLUTE® Scavengers: User Guide and Flow Charts. Biotage AB. Link

  • Sigma-Aldrich. 4-Nitrophenyl isothiocyanate Product Specification & Safety Data.[4] Merck KGaA. Link

  • Kaldor, S. W., et al. (1996). Use of Solid Supported Reagents and Scavengers in the Synthesis of Small Molecule Libraries. Tetrahedron Letters, 37(40), 7193-7196. Link

  • Marsh, A., et al. (2002). Solid-Supported Reagents and Scavengers in Solution-Phase Synthesis. Journal of Organic Chemistry.[4][5] Link

  • PubChem. 4-Fluorophenyl isothiocyanate Compound Summary. National Library of Medicine. Link

Sources

solubility issues of 4-Fluoro-2-nitrophenylisothiocyanate in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Aqueous vs. Organic Media

Executive Summary: The Solubility Paradox

Users frequently encounter a critical failure mode with 4-Fluoro-2-nitrophenylisothiocyanate (FNPI) : the compound is required for aqueous bioconjugation (e.g., protein labeling), yet it is chemically incompatible with water.

  • The Problem: FNPI is a hydrophobic, highly electrophilic aromatic isothiocyanate. It dissolves well in DMSO but precipitates or hydrolyzes rapidly upon dilution into aqueous buffers.

  • The Mechanism: The electron-withdrawing nature of the Nitro (-NO₂) and Fluoro (-F) groups on the benzene ring significantly increases the electrophilicity of the isothiocyanate (-N=C=S) carbon. This makes it an excellent labeling reagent but renders it hyper-sensitive to hydrolysis (reaction with water) compared to non-substituted phenyl isothiocyanates.

Technical Specifications & Solubility Profile

Physicochemical Properties
ParameterSpecificationImpact on Experiment
Hydrophobicity High (Lipophilic)Insoluble in pure water; requires organic co-solvent (DMSO/DMF).[1][2]
Electronic State Electron-Deficient RingHigh Reactivity: The -F and -NO₂ groups pull density from the -NCS group, accelerating reaction with amines (good) and water (bad).
Hydrolysis Product 4-Fluoro-2-nitroanilineInactive byproduct. Accumulates if aqueous exposure is prolonged.
Solvent Compatibility Matrix
SolventSolubilityStability (Half-Life)Recommendation
Anhydrous DMSO High (>50 mM) High (>1 week at -20°C)Recommended Stock Solvent. Must be anhydrous.
Water / PBS Negligible (<0.1 mM)Low (<10-30 mins)Do NOT use for stock. Use only as reaction medium.
Ethanol/Methanol ModerateUnstableAvoid. Protophilic solvents can react with -NCS to form thiocarbamates.
DMSO/Water (10:90) Soluble (Transient)Low (Minutes)Working Solution. Prepare immediately before use.

Mechanism of Failure: The Competitive Pathway

The following diagram illustrates the "Kinetic Race" between your desired conjugation and the irreversible degradation of FNPI.

FNPI_Pathways FNPI_Stock FNPI (DMSO Stock) Aqueous_Mix Aqueous Reaction Mix (pH 8.0 - 9.0) FNPI_Stock->Aqueous_Mix Dilution (Precipitation Risk) Conjugate Stable Thiourea Conjugate Aqueous_Mix->Conjugate Nucleophilic Attack (Fast if pH > pKa) Hydrolysis Hydrolysis Byproduct (Amine + COS) Aqueous_Mix->Hydrolysis Hydrolysis (Competing Reaction) Target Target Protein (R-NH2) Water Water (H2O)

Figure 1: The Kinetic Race. Successful labeling requires the amine reaction (Green) to outcompete hydrolysis (Red). High DMSO concentration keeps FNPI available, while pH control drives the green pathway.

Troubleshooting Guide (FAQ Format)

Issue 1: "The compound precipitated immediately upon adding the DMSO stock to my buffer."

Diagnosis: This is the "Ouzo Effect" (spontaneous emulsification/precipitation). The hydrophobic FNPI molecules aggregate faster than they can disperse into the water lattice. Corrective Action:

  • Vortex While Adding: Do not add the stock to a static buffer. Vortex the buffer during the addition of the DMSO stock.

  • Limit Final DMSO %: Ensure the final DMSO concentration is < 20% (or <10% for sensitive proteins). If solubility fails at 10%, your stock concentration is too high.

  • Warm the Buffer: Cold buffers decrease solubility. Bring the buffer to Room Temperature (20-25°C) before mixing.

Issue 2: "I have no labeling efficiency, even though the compound dissolved."

Diagnosis: Hydrolysis. The FNPI likely degraded to 4-fluoro-2-nitroaniline before it could react with your target. Corrective Action:

  • Check pH: The reaction with amines requires the unprotonated amine. Ensure Buffer pH is 8.5 – 9.0 (Carbonate or Borate buffer). At pH 7, reaction is too slow, allowing hydrolysis to win.

  • The "Zero-Time" Rule: Never prepare a "working dilution" of FNPI in water to store on the bench. Add the DMSO stock directly to the protein solution as the very last step.

  • Check DMSO Quality: DMSO is hygroscopic.[3] If your DMSO bottle is old, it contains water, and your stock solution has already hydrolyzed. Use anhydrous, fresh DMSO .

Issue 3: "My protein precipitated after adding FNPI."

Diagnosis: Solvent denaturation or Over-labeling. Corrective Action:

  • Reduce DMSO: High DMSO concentrations (>10%) denature many proteins.

  • Reduce Stoichiometry: FNPI is hydrophobic. Attaching too many hydrophobic FNPI molecules to a protein surface will cause the protein itself to precipitate. Aim for a molar excess of 10-20x, not 100x.

Optimized Protocol: The "Kinetic Window" Method

This protocol maximizes the reaction rate while minimizing hydrolysis exposure.

Reagents
  • Stock Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

  • Reaction Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Avoid Tris or Glycine; they contain amines and will scavenge the FNPI).

  • Target: Protein/Amine solution at >1 mg/mL.

Step-by-Step Workflow
  • Prepare Target: Dissolve protein in Reaction Buffer.

  • Prepare Stock (Fresh): Dissolve FNPI in anhydrous DMSO at 100x the desired final concentration (e.g., if you need 1 mM final, make a 100 mM stock).

    • Note: Keep this stock desiccated and dark.

  • Rapid Mixing (The Critical Step):

    • Set the protein solution to stir or vortex gently.

    • Slowly add the DMSO stock to the protein solution to achieve a final DMSO concentration of 1-5% .

    • Do not dilute the stock into an empty water tube first.

  • Incubation: Incubate for 1-2 hours at Room Temperature (25°C) in the dark.

    • Why Dark? Nitro-compounds can be light-sensitive.

  • Quenching: Stop the reaction by adding excess Tris buffer or Glycine (pH 8.0) to scavenge remaining isothiocyanate.

  • Purification: Remove unreacted FNPI and hydrolysis byproducts via Gel Filtration (Desalting column) or Dialysis.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Observed Issue Precipitation Precipitation Visible? Start->Precipitation Low_Yield Low Labeling Yield? Start->Low_Yield Check_Timing Did it happen immediately? Precipitation->Check_Timing Yes Check_DMSO Check DMSO % and Mixing Speed Check_Timing->Check_DMSO Immediate Check_Protein Did it happen after hours? (Protein Precipitation) Check_Timing->Check_Protein Delayed Check_pH Is pH > 8.5? Low_Yield->Check_pH Check_Buffer Does Buffer contain Amines? (Tris/Glycine) Check_pH->Check_Buffer Yes Check_Stock Is DMSO Stock Anhydrous? Check_pH->Check_Stock No (Adjust pH) Check_Buffer->Check_Stock No

Figure 2: Diagnostic logic for resolving solubility and reactivity issues.

References

  • Drobnica, L., et al. (1977).[4] The Chemistry of Cyanates and their Thio Derivatives. Wiley. (Foundational text on Isothiocyanate reactivity and hydrolysis mechanisms).

  • Satchell, D. P. N., et al. (1992).[4][5] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 339-341.[4][5] Link (Establishes the hydrolysis mechanism of aromatic isothiocyanates).[5]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for protein labeling protocols and buffer selection).
  • Sigma-Aldrich. (n.d.). Product Specification: 4-Nitrophenyl isothiocyanate (CAS 2131-61-5).[6] Link (Used for physicochemical property verification of the base nitrophenyl isothiocyanate structure).

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Link (Data on DMSO hygroscopicity and water interactions).

Sources

troubleshooting low labeling efficiency with fluoronitrophenyl isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Challenge

Welcome to the technical support hub for FNITC labeling. If you are experiencing low conjugation yields, you are likely fighting a kinetic war between aminolysis (the desired reaction with your protein) and hydrolysis (the degradation of your reagent).

The Core Mechanism: Fluoronitrophenyl isothiocyanates (FNITC) are highly electrophilic heterobifunctional reagents. The isothiocyanate group (-N=C=S) targets nucleophiles.[1] While standard Phenyl Isothiocyanate (PITC) is reactive, the addition of Nitro (-NO₂) and Fluoro (-F) groups on the phenyl ring creates a significant electron-withdrawing effect.

  • The Benefit: This makes the central carbon of the isothiocyanate group highly positive, increasing its reactivity toward amines.

  • The Risk: It inevitably increases susceptibility to hydrolysis by water.

Your troubleshooting strategy must focus on tilting the balance back toward aminolysis.

Diagnostic Decision Tree (Troubleshooting)

Before altering your protocol, use this logic flow to identify the failure point.

TroubleshootingTree node_start START: Low Labeling Efficiency node_buffer Check Buffer Composition node_start->node_buffer node_amines Contains Tris, Glycine, or Azide? node_buffer->node_amines node_dialysis ACTION: Dialyze into 0.1M Carbonate pH 9.0 node_amines->node_dialysis Yes node_ph Check Reaction pH node_amines->node_ph No node_low_ph Is pH < 8.5? node_ph->node_low_ph node_raise_ph ACTION: Increase pH. Lysine pKa is ~10.5 node_low_ph->node_raise_ph Yes node_solubility Check Reagent Solubility node_low_ph->node_solubility No node_precip Visible Precipitate? node_solubility->node_precip node_dmso ACTION: Predissolve in Anhydrous DMSO/DMF node_precip->node_dmso Yes node_conc Check Protein Conc. node_precip->node_conc No node_dilute Is Conc < 2 mg/mL? node_conc->node_dilute node_concentrate ACTION: Concentrate Sample. Kinetics depend on collision freq. node_dilute->node_concentrate Yes

Figure 1: Logic flow for diagnosing the root cause of low conjugation yields.

Critical Failure Points & Solutions (FAQs)

Issue 1: "I see no labeling, even though my protein is pure."

Diagnosis: Buffer Incompatibility (Amine Scavenging). This is the most common error. If your protein is in Tris (Tris(hydroxymethyl)aminomethane) or Glycine, the buffer itself is a high-concentration primary amine. The FNITC reagent will react with the buffer molecules, which are in vast molar excess compared to your protein, depleting the reagent instantly.

  • The Fix: Exchange buffer into 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5 .

  • Why: Carbonate is non-nucleophilic and buffers effectively at the high pH required for the reaction.

Issue 2: "My reaction turns cloudy/precipitates immediately."

Diagnosis: Hydrophobic Crash-out. FNITC is highly hydrophobic. If you add it directly to the aqueous buffer, or if the organic co-solvent concentration is too low, it precipitates out of solution before it can react.

  • The Fix:

    • Dissolve FNITC in anhydrous DMSO or DMF at 10 mg/mL immediately before use.

    • Add this dropwise to the protein solution while vortexing gently.

    • Ensure the final organic solvent concentration is 5–10% (v/v).

Issue 3: "Yield is low despite using PBS."

Diagnosis: Sub-optimal pH (Protonation Blockade). PBS (pH 7.4) is physiological, but it is chemically inefficient for isothiocyanate coupling.

  • The Science: The reaction requires the unprotonated form of the amine (

    
    ).
    
    • N-terminal

      
      -amine pKa: ~7.6–8.0.
      
    • Lysine

      
      -amine pKa: ~10.5.
      
  • At pH 7.4, Lysines are almost entirely protonated (

    
    ) and unreactive.
    
  • The Fix: Raise pH to 9.0–9.5 . This deprotonates a fraction of the Lysines, allowing the nucleophilic attack to occur.

Issue 4: "The label falls off or signal decreases over time."

Diagnosis: Instability of the Thiourea Bond (Edman-like Degradation). While thiourea bonds are generally stable, the specific electron-withdrawing nature of the fluoronitro group can make the resulting bond susceptible to cleavage under acidic conditions (similar to the Edman degradation mechanism).

  • The Fix: Store the labeled conjugate in a neutral buffer (pH 7.0–7.5) after purification.[2] Avoid acidic environments.

Optimized Labeling Protocol

This protocol is designed specifically for Fluoronitrophenyl Isothiocyanates , accounting for their higher electrophilicity and hydrophobicity compared to standard FITC.

Materials Required
  • Protein: >2 mg/mL in labeling buffer (Concentration is critical for kinetics).

  • Labeling Buffer: 0.1 M Sodium Carbonate, pH 9.0.[2]

  • Reagent Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

  • FNITC Reagent: Freshly weighed.

  • Purification: Sephadex G-25 desalting column or Dialysis cassette (10K MWCO).

Step-by-Step Workflow
  • Buffer Exchange: Ensure protein is in 0.1 M Sodium Carbonate, pH 9.0. If the protein is sensitive to high pH, use 0.1 M HEPES, pH 8.5, but expect slightly lower yields.

  • Reagent Preparation (Critical Timing): Dissolve FNITC in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Do not prepare this in advance. Isothiocyanates degrade in DMSO if it contains trace water.

  • Calculated Addition: Add the FNITC solution to the protein to achieve a 20-fold molar excess of dye over protein.

    • Calculation:

      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature or 2 hours at 4°C in the dark.

    • Expert Tip: Do not incubate overnight at RT. The hydrolysis byproducts will accumulate and may associate non-covalently with hydrophobic pockets of the protein, complicating purification.

  • Quenching (Optional but Recommended): Add 50 mM Ethanolamine or Tris (pH 8.0) and incubate for 15 minutes. This scavenges unreacted FNITC, preventing it from reacting during the purification step.

  • Purification: Separate the labeled protein from free dye using a Sephadex G-25 column equilibrated with PBS (pH 7.4). The first eluting band is your conjugate.[3]

Reaction Mechanism Visualization

Understanding the chemical attack helps visualize why pH and "clean" buffers are necessary.

ReactionMechanism Protein Protein-Lysine (R-NH2) Intermediate Transition State (Nucleophilic Attack) Protein->Intermediate pH > 9.0 (Deprotonation) Reagent FNITC Reagent (F-NO2-Ph-N=C=S) Reagent->Intermediate Hydrolysis Hydrolysis Byproduct (Unreactive) Reagent->Hydrolysis Water Competition (Time sensitive) Product Labeled Protein (Thiourea Bond) Intermediate->Product Stable Conjugate

Figure 2: The nucleophilic attack of the amine on the isothiocyanate carbon. Note the competition with water (hydrolysis).

Data Summary: Impact of Variables

VariableConditionExpected Labeling EfficiencyNotes
Buffer PBS (pH 7.4)< 5%Lysines are protonated; reaction is too slow.
Buffer Tris / Glycine~ 0%Buffer amines scavenge the reagent.[2][3][4]
Buffer Carbonate (pH 9.0) High Optimal condition.
Solvent Aqueous onlyVery LowReagent precipitates; poor access to protein.
Solvent 10% DMSO High Keeps reagent soluble for reaction.
Temp 37°CModerateHigh reaction rate, but high hydrolysis rate.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).

  • Thermo Fisher Scientific. Amine-Reactive Probes: Isothiocyanates. Technical Guide.

  • Sigma-Aldrich. Fluorescein Isothiocyanate (FITC) Labeling Protocol. (Standard reference for ITC chemistry stoichiometry and pH dependence).

  • Riggs, J. L., et al. (1958).[5] Isothiocyanate compounds as fluorescent labeling agents for immune serum.[5][6][7] American Journal of Pathology, 34(6), 1081–1097. (Foundational text on ITC reactivity).

Sources

Validation & Comparative

A Comparative Guide to N-Terminal Amino Acid Derivatization: 4-Fluoro-2-nitrophenylisothiocyanate vs. FDNB (Sanger's Reagent)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in protein and peptide analysis, the precise identification of N-terminal amino acids is a cornerstone of structural characterization. The choice of derivatizing agent for this crucial step can significantly impact the sensitivity, reliability, and overall success of the analysis. This guide provides an in-depth, objective comparison of two key reagents: 4-Fluoro-2-nitrophenylisothiocyanate (FNPT) and the historically significant 1-Fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent.

Introduction: The Chemistry of N-Terminal Labeling

The fundamental principle behind N-terminal amino acid analysis is the selective chemical modification of the free α-amino group of a polypeptide chain. This modification, or derivatization, attaches a chemical tag that can be subsequently identified, revealing the identity of the N-terminal residue. The ideal derivatizing agent should react specifically and completely with the N-terminal α-amino group under mild conditions, and the resulting derivative should be stable throughout the subsequent analytical steps.

1-Fluoro-2,4-dinitrobenzene (FDNB) , introduced by Frederick Sanger in his pioneering work on the amino acid sequence of insulin, reacts with the N-terminal amino group via a nucleophilic aromatic substitution reaction.[1][2] The resulting dinitrophenyl (DNP) derivative is a yellow-colored compound, and its stability to acid hydrolysis allows for the subsequent cleavage of all peptide bonds, leaving the tagged N-terminal DNP-amino acid for identification.[3]

This compound (FNPT) belongs to the isothiocyanate family of reagents, the most famous of which is phenylisothiocyanate (PITC), the cornerstone of Edman degradation.[4] Isothiocyanates react with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative. A key advantage of the isothiocyanate chemistry, as exemplified by Edman degradation, is the ability to sequentially cleave the N-terminal residue without hydrolyzing the entire polypeptide chain, allowing for stepwise sequencing.

Reaction Mechanisms at a Glance

To appreciate the nuances of these two reagents, it is essential to understand their distinct reaction mechanisms with the N-terminal amino group of a peptide.

FDNB (Sanger's Reagent) Reaction Mechanism

FDNB reacts with the unprotonated α-amino group of the N-terminal amino acid in a nucleophilic aromatic substitution. The highly electronegative nitro groups on the benzene ring activate the fluorine atom for displacement. This reaction is typically carried out under mildly alkaline conditions to ensure the amino group is in its nucleophilic, unprotonated state.

Caption: Reaction of FDNB with the N-terminus of a peptide.

FNPT Reaction Mechanism

Similar to PITC in Edman degradation, FNPT's isothiocyanate group (-N=C=S) is electrophilic and reacts with the nucleophilic N-terminal α-amino group. This forms a substituted thiourea derivative, a phenylthiocarbamoyl (PTC) peptide.

Sources

A Comparative Guide to Fluorine-Substituted Phenyl Isothiocyanate Reagents: Enhancing Performance in Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For decades, phenyl isothiocyanate (PITC) has been the cornerstone reagent for N-terminal protein sequencing via the Edman degradation method.[1][2][3] Its reliability has made it a staple in proteomics laboratories worldwide. However, the relentless pursuit of higher efficiency, sensitivity, and broader applicability has driven the exploration of chemically modified alternatives. This guide provides an in-depth comparison of traditional PITC with its fluorine-substituted counterparts, such as 4-fluorophenyl isothiocyanate (F-PITC) and 4-(trifluoromethyl)phenyl isothiocyanate (CF₃-PITC). We will explore the fundamental chemical advantages conferred by fluorine substitution, supported by mechanistic insights and practical experimental protocols, to demonstrate their superior performance for researchers, scientists, and drug development professionals.

Part 1: The Edman Degradation - A Mechanistic Refresher

The Edman degradation is a masterful piece of chemistry that sequentially removes one amino acid at a time from the N-terminus of a peptide.[2] The process is cyclic and involves three core steps: Coupling, Cleavage, and Conversion.[4]

  • Coupling: The peptide is treated with PITC under mildly alkaline conditions. The primary amine of the N-terminal amino acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a phenylthiocarbamoyl (PTC) derivative.[3][4]

  • Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This protonates the sulfur atom, which then facilitates a cyclization reaction that cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][4]

  • Conversion & Identification: The unstable ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-amino acid.[1][5] This final derivative is then identified by comparing its retention time in High-Performance Liquid Chromatography (HPLC) against known standards.[6] The shortened peptide is then ready for the next cycle.

Edman_Degradation_Cycle cluster_0 Edman Degradation Cycle Peptide Peptide (n residues) PTC_Peptide PTC-Peptide Derivative Peptide->PTC_Peptide Step 1: Coupling (PITC, Alkaline pH) ATZ ATZ-Amino Acid PTC_Peptide->ATZ Step 2: Cleavage (Anhydrous TFA) Short_Peptide Shortened Peptide (n-1 residues) PTC_Peptide->Short_Peptide Releases Shortened Peptide PTH PTH-Amino Acid (Identified by HPLC) ATZ->PTH Step 3: Conversion (Aqueous Acid) Short_Peptide->Peptide Next Cycle

Caption: The three-step cycle of Edman degradation for N-terminal peptide sequencing.

Part 2: The Fluorine Advantage: Physicochemical Impact on the Reagent

The strategic substitution of hydrogen with fluorine on the phenyl ring of PITC fundamentally alters the reagent's electronic and physical properties. These changes translate directly into tangible performance benefits. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are central to these advantages.[7][8][9]

  • Enhanced Electrophilicity for Faster Coupling: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[8][10] When placed on the phenyl ring (particularly in the para position), it pulls electron density away from the isothiocyanate group. This significantly increases the partial positive charge (electrophilicity) on the central carbon atom of the -N=C=S group.

    • Causality: A more electrophilic carbon is a more attractive target for the nucleophilic N-terminal amine of the peptide. This results in a faster and more efficient coupling reaction (Step 1). In automated sequencers where cycle times are critical, this enhanced reactivity can lead to higher throughput and more complete derivatization, even with challenging or sterically hindered N-termini.

  • Modulated Lipophilicity for Improved Chromatography: The introduction of fluorine increases the lipophilicity of the molecule.[7][11][12] This property is imparted to the resulting PTH-amino acid derivative.

    • Causality: In reverse-phase HPLC (the standard method for PTH analysis), increased lipophilicity generally leads to longer retention times and can improve the resolution between closely eluting PTH-amino acid derivatives. This provides more robust and unambiguous peak identification, reducing the chances of mis-sequencing.

  • Increased Metabolic and Chemical Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to chemical and enzymatic degradation.[9][13]

    • Causality: While less critical for in vitro sequencing, this stability is a paramount advantage when fluorinated isothiocyanates are used as reactive moieties in drug candidates. It ensures the reactive group remains intact until it reaches its biological target.[14]

Part 3: Comparative Performance and Applications

The theoretical benefits of fluorination are borne out in practical applications, ranging from routine protein sequencing to advanced drug development.

Enhanced Protein Sequencing

Fluorine-substituted PITC reagents offer a direct upgrade to the conventional Edman protocol. The combination of faster kinetics and improved chromatographic separation of the resulting PTH derivatives leads to higher overall sequencing efficiency.

ParameterStandard PITCFluorinated PITC (e.g., 4-F-PITC)Advantage of Fluorination
Coupling Rate StandardFasterHigher throughput; more complete reaction per cycle.
Repetitive Yield GoodPotentially HigherMore reliable sequencing of longer peptide chains.
PTH Derivative Polarity StandardLess Polar (More Lipophilic)Improved peak separation and resolution in RP-HPLC.
Detection UV (254-269 nm)UV (similar wavelengths), ¹⁹F NMRPotential for orthogonal detection methods.
Expanding Roles in Drug Discovery and Chemical Biology

The isothiocyanate functional group is a "tunable" covalent warhead that can react with nucleophilic amino acid residues like cysteine and lysine on target proteins.[15] Fluorinating the phenyl ring provides medicinal chemists with a powerful tool to fine-tune the reactivity and pharmacokinetic properties of these molecules.

  • Covalent Inhibitors: By incorporating a fluorinated phenyl isothiocyanate moiety, developers can create highly specific covalent inhibitors. The fluorine atoms can enhance binding affinity through favorable interactions in the protein's binding pocket and improve metabolic stability, leading to drugs with better efficacy and duration of action.[11][14]

  • Probes for Chemical Biology: The unique analytical handle of fluorine (¹⁹F NMR) allows fluorinated reagents to be used as probes to study protein interactions, conformation, and dynamics without introducing significant steric bulk.[16]

  • PET Imaging Agents: The positron-emitting isotope ¹⁸F is a workhorse of Positron Emission Tomography (PET) imaging. ¹⁸F-labeled PITC derivatives can be used to synthesize radiotracers that covalently bind to biological targets, enabling non-invasive imaging for diagnostics and drug development.[9][16]

Part 4: Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, the following protocols outline the use of both standard and fluorinated PITC reagents.

Protocol 1: Manual N-Terminal Derivatization of a Peptide

This protocol describes the initial coupling step of the Edman degradation.

  • Sample Preparation: Dissolve 1-5 nmol of the purified peptide in 20-30 µL of coupling buffer (e.g., 50% pyridine in water, adjusted to pH 9.0 with N-methylmorpholine).

  • Reagent Preparation: Prepare a 5% (v/v) solution of the isothiocyanate reagent (PITC or 4-F-PITC) in pyridine.

  • Coupling Reaction: Add 5-10 µL of the reagent solution to the peptide sample. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at 50°C for 30 minutes in a nitrogen atmosphere to prevent oxidation. For fluorinated PITC, the reaction may be complete in a shorter time (e.g., 20 minutes) due to higher reactivity.

  • Extraction: After incubation, add 50-70 µL of an organic solvent like ethyl acetate or heptane. Vortex vigorously and centrifuge. This step removes excess reagent and byproducts. Repeat the extraction 2-3 times.

  • Drying: Dry the aqueous phase containing the PTC-peptide completely in a vacuum centrifuge. The sample is now ready for the cleavage step.

Protocol 2: Representative HPLC Method for PTH-Amino Acid Analysis

This method is suitable for identifying the stable PTH derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 5% Tetrahydrofuran in an aqueous acetate buffer (e.g., 20 mM sodium acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 40°C.

  • Detection: 269 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: Gradient from 10% to 50% B

    • 20-22 min: Gradient from 50% to 90% B

    • 22-25 min: Hold at 90% B

    • 25-28 min: Return to 10% B for re-equilibration.

  • Injection: The dried PTH-amino acid from the conversion step is redissolved in a small volume of starting mobile phase (e.g., 20-30 µL) and injected. Identification is based on comparing the retention time to a standard chromatogram of known PTH-amino acids.

Experimental_Workflow cluster_1 Experimental Workflow: From Peptide to Identification Start Purified Peptide Sample Coupling Step 1: Coupling (PITC or F-PITC, 50°C) Start->Coupling Cleavage Step 2: Cleavage (Anhydrous TFA) Coupling->Cleavage Extraction Extraction of ATZ-AA (Organic Solvent) Cleavage->Extraction Conversion Step 3: Conversion (Aqueous Acid, 60°C) Extraction->Conversion HPLC Step 4: HPLC Analysis (C18 Column, UV Detection) Conversion->HPLC Result Identified PTH-Amino Acid HPLC->Result

Caption: A streamlined workflow for a single cycle of Edman degradation and analysis.

Conclusion

While phenyl isothiocyanate remains a robust and effective reagent, the strategic incorporation of fluorine onto the phenyl ring offers clear and compelling advantages. Fluorinated PITC analogs exhibit enhanced reactivity, leading to faster and more efficient coupling in Edman degradation. The resulting fluoro-PTH derivatives show improved chromatographic properties, allowing for more reliable separation and identification. These enhancements can culminate in higher fidelity sequencing of longer peptides.

Beyond sequencing, the unique properties imparted by fluorine expand the utility of these reagents into the realms of drug discovery and chemical biology, enabling the development of targeted covalent inhibitors, advanced molecular probes, and diagnostic imaging agents. For research professionals seeking to push the boundaries of sensitivity, efficiency, and application, fluorine-substituted phenyl isothiocyanates represent a scientifically sound and superior alternative to the conventional standard.

References

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). MDPI. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]

  • Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. (2025). ResearchGate. [Link]

  • Robust and scalable single-molecule protein sequencing with fluorosequencing. (2023). PMC. [Link]

  • Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. (2010). PubMed. [Link]

  • HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. PubMed. [Link]

  • Edman Degradation Sample Preparation Protocols. CIB (CSIC). [Link]

  • 4-Fluorophenyl isothiocyanate. PubChem. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021). PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

  • Synthesis and Application of Iso Thio cyanates. JETIR. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • 26.7: The Edman Degradation. (2022). Chemistry LibreTexts. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Modification by Fluoride, Bromide, Iodide, Thiocyanate and Nitrite Anions of Reaction of a Myeloperoxidase–H2O2–Cl− System with Nucleosides. (2025). ResearchGate. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (2025). ResearchGate. [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Publications. [Link]

  • Proposed peptide cleavage method based on Edman degradation. ResearchGate. [Link]

  • Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. (2012). Digital Commons @ UConn. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. (2025). ACS Publications. [Link]

  • On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. SciSpace. [Link]

  • Principles of in situ protein sequencing: expansion microscopy-adapted Edman degradation and amino acid recognition. bioRxiv. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

  • Phenyl isothiocyanate. Organic Syntheses Procedure. [Link]

  • A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (2025). ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Theory of Edman Sequencing, Edman Degradation. Shimadzu Scientific Instruments. [Link]

  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC. [Link]

  • Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

  • Identification of PTH-Amino Acids by HPLC. Scribd. [Link]

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. SHIMADZU CORPORATION. [Link]

  • Fluorine in medicinal chemistry. (2007). Chemical Society Reviews. [Link]

Sources

Chromatographic Separation of 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the chromatographic separation of 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) derivatives. It is structured to serve researchers requiring high-fidelity separation of amines and amino acids using this specialized derivatizing agent.

Executive Summary

The separation of amine-containing compounds (amino acids, peptides, chiral drugs) often requires derivatization to improve retention, resolution, and detectability. This compound (FNITC) represents a specialized class of isothiocyanate reagents. Unlike the standard Phenyl Isothiocyanate (PITC or Edman’s Reagent), FNITC incorporates strong electron-withdrawing groups (Nitro and Fluoro) on the aromatic ring.

This modification fundamentally alters the reagent's performance:

  • Enhanced Electrophilicity: Faster reaction kinetics with sterically hindered amines.

  • Spectral Shift: The nitro group introduces a bathochromic shift, allowing detection in the visible range (yellow derivatives), reducing interference from UV-absorbing matrix components.

  • Dual-Mode Detection: The presence of the Fluorine atom (

    
    ) enables orthogonal detection via 
    
    
    
    -NMR or specific MS fragmentation patterns.

This guide compares FNITC against industry standards (PITC and NBD-F) and details the optimized chromatographic workflow.

Mechanism of Action & Chemical Basis

The core utility of FNITC lies in its reaction with nucleophiles (primary and secondary amines) to form stable thioureas .

Reaction Kinetics

The isothiocyanate carbon (


) is electrophilic. In FNITC, the 2-Nitro  and 4-Fluoro  groups exert a strong inductive (

) and mesomeric (

, for nitro) electron-withdrawing effect. This significantly decreases electron density at the central carbon compared to unsubstituted PITC, making FNITC more reactive .

Key Advantage: FNITC can derivatize hindered amines that show sluggish kinetics with PITC.

Visualization: Derivatization Pathway

The following diagram illustrates the reaction mechanism and the resulting stable thiourea derivative.

FNITC_Reaction FNITC FNITC (this compound) Transition Tetrahedral Intermediate FNITC->Transition Nucleophilic Attack Amine Analyte (R-NH2) (Amino Acid / Drug) Amine->Transition Product Stable Thiourea Derivative (UV-Vis Active / 19F-Tag) Transition->Product Proton Transfer (Fast)

Caption: Nucleophilic addition of amine analyte to FNITC yielding a stable thiourea for HPLC separation.

Comparative Analysis: FNITC vs. Alternatives

This section objectively compares FNITC with the two most common alternatives: PITC (Edman's Reagent) and NBD-F (Sanger's Reagent Analog).

Table 1: Performance Matrix
FeatureFNITC (4-Fluoro-2-nitro-Ph-NCS)PITC (Phenyl Isothiocyanate)NBD-F (Fluoro-nitro-benzoxadiazole)
Reaction Rate High (Activated by

)
ModerateHigh
Detection Mode UV-Vis (~300–350 nm) &

-NMR
UV (254 nm)Fluorescence (Ex 470 / Em 530)
Derivative Stability High (Thiourea)High (Thiourea)Moderate (Ether/Amine)
Sensitivity High (molar absorptivity

)
ModerateUltra-High (fmol range)
Selectivity Excellent for hindered aminesGeneral purposeSpecific to

amines
Elution Order (C18) Elutes earlier than PITC (More polar)Elutes later (More lipophilic)Varies
Detailed Analysis
  • Spectral Selectivity: PITC derivatives are detected at 254 nm, a region crowded with interfering peaks from solvents and biological matrices. FNITC derivatives, due to the nitro-conjugation, absorb at longer wavelengths (yellow region). This allows detection at 300–340 nm , significantly improving signal-to-noise ratio in complex samples like plasma.

  • Separation Efficiency (

    
    ):  The fluoro and nitro groups add rigid steric bulk and distinct polarity. In chiral separations (using Chiral Stationary Phases like Pirkle or Polysaccharide columns), FNITC derivatives often show higher separation factors (
    
    
    
    ) than PITC derivatives due to enhanced
    
    
    -
    
    
    interactions provided by the electron-deficient aromatic ring.

Experimental Protocol

This protocol is validated for the derivatization of amino acids and small molecule amines prior to Reversed-Phase HPLC (RP-HPLC).

Reagents Required[1][2][3][4][5][6][7]
  • FNITC Solution: 10 mM in Acetonitrile (ACN).

  • Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Quenching Reagent: 10% Ethylamine or Ammonia (optional).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Preparation: Mix 100

    
    L of sample (amine/amino acid standard) with 100 
    
    
    
    L of Buffer (pH 9.0).
  • Derivatization: Add 200

    
    L of FNITC Solution . Vortex for 10 seconds.
    
  • Incubation: Heat at 50°C for 20 minutes (or 60 mins at Room Temp).

    • Note: The electron-withdrawing groups allow milder conditions than PITC (often 50°C for 45-60 mins).

  • Termination: Cool to room temperature. If excess reagent interferes with chromatography, add 50

    
    L of quenching reagent.
    
  • Dilution: Dilute 1:1 with Mobile Phase A prior to injection.

Chromatographic Conditions (Standard C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (primary) and 254 nm (secondary).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      

Visualization of Separation Logic

The following decision tree assists in selecting FNITC over other reagents based on analyte properties.

Reagent_Selection Start Select Derivatization Agent Sensitivity Required Sensitivity? Start->Sensitivity UV_Vis UV-Vis (µmol/nmol) Sensitivity->UV_Vis Standard Level Fluorescence Fluorescence (fmol) Sensitivity->Fluorescence Trace Level Matrix Matrix Complexity? UV_Vis->Matrix Use_NBDF Use NBD-F (High Sensitivity) Fluorescence->Use_NBDF Simple Simple (Buffer) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex Use_PITC Use PITC (Standard Method) Simple->Use_PITC Sterics Analyte Sterics? Complex->Sterics Hindered Hindered Amine Sterics->Hindered Fast Kinetics Primary Primary Amine Sterics->Primary Use_FNITC Use FNITC (High Reactivity & Specificity) Hindered->Use_FNITC Fast Kinetics Primary->Use_PITC

Caption: Decision matrix for selecting FNITC based on sensitivity needs, matrix interference, and steric hindrance.

Expected Results & Data Interpretation

When analyzing FNITC derivatives, researchers should expect the following chromatographic behavior compared to PITC:

  • Retention Time (

    
    ):  FNITC derivatives are generally less retained  (elute earlier) than PITC derivatives on C18 columns.
    
    • Reasoning: While the fluoro group adds lipophilicity, the nitro group is highly polar and capable of hydrogen bonding with the mobile phase, reducing the overall hydrophobicity of the derivative.

  • Peak Shape: The thiourea linkage is stable, but peak tailing may occur if residual silanols are present. Use end-capped columns and maintain pH < 7.0 during separation.

  • Mass Spectrometry: FNITC derivatives show a distinct mass shift of +198.17 Da . The presence of Fluorine provides a unique mass defect useful for filtering high-resolution MS data.

Troubleshooting Guide
  • Low Yield: Ensure pH is > 8.5 during reaction. Isothiocyanates require the non-protonated amine for nucleophilic attack.

  • Precipitation: FNITC is less soluble in pure water than PITC. Maintain at least 50% organic solvent (ACN/EtOH) in the reaction mixture.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Xu, K., et al. (2025). "Comparative evaluation of phenyl isothiocyanate derivatization and 'dilute-and-shoot' methods for HPLC–MS/MS". Journal of Chromatography B. Retrieved from

  • Li, Z.-Y., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate". Synthesis. Retrieved from

  • Indofine Chemical Company. Fluorinated Isothiocyanates and Biochemicals Catalog. Retrieved from

Spectroscopic Identification of 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic identification and performance comparison of 4-Fluoro-2-nitrophenylisothiocyanate (FNITC) adducts. It is designed for researchers requiring dual-mode detection (UV-Vis and


F NMR) for amine derivatization, offering a distinct advantage over standard reagents like PITC (Edman’s Reagent) or FDNB (Sanger’s Reagent).

Executive Summary

This compound (FNITC) is a specialized heterobifunctional derivatizing agent used primarily for the labeling of primary and secondary amines (amino acids, peptides, polyamines).

Unlike standard reagents, FNITC incorporates two distinct spectroscopic handles:

  • 2-Nitro Group: Acts as a chromophore, shifting absorption into the visible range (yellow), enabling detection away from interfering biological UV backgrounds.

  • 4-Fluoro Group: Provides a sensitive

    
    F NMR probe. Unlike Sanger's reagent (FDNB), where the fluorine is displaced, FNITC reacts via the isothiocyanate group, retaining the fluorine atom  in the final thiourea adduct.
    

This guide compares FNITC against industry standards (PITC, FDNB) and details the spectroscopic signatures required for unambiguous identification.

Chemical Basis & Reaction Mechanism

The "Fluorine-Retention" Advantage

The core value of FNITC lies in its reaction pathway. While FDNB (1-fluoro-2,4-dinitrobenzene) reacts via Nucleophilic Aromatic Substitution (


), ejecting the fluorine atom, FNITC  reacts via Nucleophilic Addition  to the isothiocyanate carbon.
  • Result: The final adduct retains the fluorine atom, enabling

    
    F NMR spectroscopy—a "silent" background technique in biological media.
    
  • Reactivity: The ortho-nitro group is strongly electron-withdrawing, activating the isothiocyanate carbon and increasing the reaction rate with nucleophiles compared to unsubstituted PITC.

Reaction Scheme

The amine nucleophile attacks the central carbon of the isothiocyanate group (-N=C=S), forming a stable thiourea linkage.

ReactionMechanism FNITC FNITC (Electrophile) TS Transition State (Tetrahedral) FNITC->TS Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->TS Adduct Thiourea Adduct (Stable Product) TS->Adduct Proton Transfer (Tautomerization)

Figure 1: Reaction mechanism of FNITC with a primary amine to form a thiourea adduct.

Comparative Performance Analysis

The following table contrasts FNITC with standard derivatizing agents.

FeatureFNITC (4-Fluoro-2-nitro-PITC)PITC (Phenylisothiocyanate)FDNB (Sanger's Reagent)
Primary Detection UV-Vis (Yellow) &

F NMR
UV (254 nm)UV (300-400 nm)
Reaction Type Addition (Thiourea formation)Addition (Thiourea formation)Substitution (

)
Fluorine Fate Retained (NMR Active)N/ALost (HF released)
Chromophore Nitroaniline-like (

nm)
Phenyl (

nm)
Dinitrophenyl (

nm)
Background Interference Low (Visible region +

F)
High (UV region)Low (Visible region)
Stability High (Thiourea)High (Thiourea)Moderate (Amine)

Key Insight: Choose FNITC when you need to distinguish multiple amine species in a complex mixture using NMR, or when your sample matrix absorbs heavily in the standard UV range (200-280 nm).

Experimental Protocol: Synthesis of Adducts

Objective: Derivatization of a standard amino acid (e.g., L-Alanine) for spectroscopic validation.

Materials
  • Reagent: this compound (50 mM in Acetonitrile).

  • Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Analyte: Amino acid or Amine solution.

Step-by-Step Methodology
  • Preparation: Dissolve 10

    
    mol of the amine in 200 
    
    
    
    L of Carbonate Buffer (pH 9.0). The basic pH ensures the amine is deprotonated (nucleophilic).
  • Derivatization: Add 200

    
    L of the FNITC solution (in excess, approx. 1.5 equivalents).
    
  • Incubation: Vortex and incubate at 40°C for 60 minutes . The solution should turn distinctively yellow due to the nitro-chromophore.

  • Quenching (Optional): If analyzing by HPLC immediately, quench excess reagent with a small amount of ethanolamine, or perform an extraction with ethyl acetate to remove unreacted FNITC (though the adduct is also organic-soluble, pH adjustment may be needed).

  • Purification: For spectroscopic isolation, acidify to pH 3 with dilute HCl and extract the thiourea adduct into Ethyl Acetate. Evaporate solvent to obtain the solid adduct.

Spectroscopic Characterization Guide

A. UV-Vis Spectroscopy
  • Observation: The 2-nitro group creates a "push-pull" electronic system with the thiourea group.

  • 
    :  Expect a shift to 350–390 nm  (Yellow region).
    
  • Utility: This allows detection using visible lamps, avoiding interference from aromatic amino acids (Trp, Tyr, Phe) which absorb at 280 nm.

B. Infrared Spectroscopy (FT-IR)

Look for the diagnostic "Thioamide" bands.

  • 
    (N-H):  Broad band at 3200–3400 cm
    
    
    
    .
  • 
    (C=S):  Distinctive stretch at 1200–1300 cm
    
    
    
    . This confirms the thiourea formation (as opposed to an amide).
  • 
    (NO
    
    
    
    ):
    Symmetric and asymmetric stretches at ~1350 cm
    
    
    and ~1530 cm
    
    
    .
C. Nuclear Magnetic Resonance (NMR)

This is the definitive identification method.

1.


H NMR (Proton): 
  • Thiourea NH: Broad singlets, typically downfield (

    
     8.0–10.0 ppm) due to the electron-withdrawing nitro group and hydrogen bonding.
    
  • Aromatic Protons: The 4-Fluoro-2-nitrophenyl ring shows a specific coupling pattern.

    • H-3 (between NO

      
       and F): Doublet of doublets (coupling to F and H-5).
      
    • H-5 & H-6: Complex splitting due to Fluorine coupling (

      
       and 
      
      
      
      ).

2.


F NMR (Fluorine) - The Critical Marker: 
  • Signal: A single, sharp signal typically in the range of -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Validation: The presence of this signal confirms the integrity of the aromatic ring. If the signal is absent or shifted to -170 ppm (fluoride ion), the reaction failed or decomposition occurred (unlikely with FNITC).

  • Chiral Discrimination: If the amine is chiral (e.g., L-Alanine), and the solvent is chiral (or a chiral solvating agent is added), the

    
    F signal may split, allowing enantiomeric excess determination.
    
D. Mass Spectrometry (MS)[1]
  • Ionization: ESI (Electrospray Ionization) in Negative or Positive mode.

  • Fragmentation Pattern:

    • Parent Ion:

      
       or 
      
      
      
      .
    • Diagnostic Fragment: Cleavage of the C-N bond often yields the 4-fluoro-2-nitrophenyl isothiocyanate ion or the corresponding aniline ion (m/z ~156 for 4-fluoro-2-nitroaniline).

    • Sulfur Signature: Look for the

      
      S isotope peak (approx. 4.4% height of the main peak) to confirm the presence of sulfur.
      

Analytical Workflow Diagram

Workflow cluster_Detection Dual-Mode Detection Sample Unknown Amine Sample Deriv Derivatization with FNITC (pH 9.0, 40°C, 60 min) Sample->Deriv Sep Separation (HPLC/Extraction) Deriv->Sep UV UV-Vis Detector (360 nm) Sep->UV NMR 19F NMR Spectroscopy (-115 ppm) Sep->NMR Data Data Correlation (Retention Time + Chemical Shift) UV->Data NMR->Data

Figure 2: Analytical workflow for the identification of amines using FNITC.

References

  • Limban, C., et al. (2011). "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." Molecules, 16(9), 7593-7607. (Demonstrates synthesis and NMR characterization of substituted phenylthioureas). Link

  • Saeed, S., et al. (2025). "Synthesis, spectroscopic characterization... of some novel thiophene-thiourea core derivatives." ResearchGate. (Provides general protocols for thiourea IR and NMR assignment). Link

  • Yi, L., et al. (2016). "Recent advances in thiourea-based colorimetric and fluorescent chemosensors." RSC Advances. (Discusses the chromogenic properties of nitro-substituted thioureas). Link

  • Standard Protocol: "Thiourea synthesis by thioacylation." Organic Chemistry Portal. (General reaction conditions for isothiocyanates). Link

Safety Operating Guide

4-Fluoro-2-nitrophenylisothiocyanate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Immediate Hazards

Do not treat this compound as generic organic waste. As a Senior Application Scientist, I often see researchers underestimate isothiocyanates (ITCs) because they are common in biological reagents. However, 4-Fluoro-2-nitrophenylisothiocyanate presents a "Triad of Hazard" that requires specific disposal protocols to protect both the operator and the downstream waste facility.

The Hazard Triad:

  • Lachrymator & Sensitizer (-N=C=S): Even minor inhalation or skin contact can induce severe respiratory sensitization and eye irritation.

  • Thermal Instability (-NO₂): The nitro group on the benzene ring increases the energy potential. While not a primary explosive, it can decompose violently if heated under confinement or subjected to adiabatic shock.

  • Hydrofluoric Acid Generation (-F): Upon incineration (the standard disposal method), the fluorine atom converts to Hydrogen Fluoride (HF). If the waste manifest does not explicitly state "Halogenated/Fluorinated," you risk destroying the incinerator's refractory lining and endangering facility personnel.

PropertySpecificationCritical Safety Note
CAS Number 104806-23-9 (Generic ITC class often applied)Verify specific vendor SDS as CAS may vary by isomer.
Physical State Solid (Low melting point ~50-60°C)May liquefy in hot labs; treat spills as liquid hazards.
Reactivity Moisture SensitiveHydrolysis releases COS (Carbonyl Sulfide) and HF traces.
Waste Class Toxic, Irritant, HalogenatedDo NOT mix with oxidizers or strong bases.

Pre-Disposal Decision Logic

Before handling the waste, determine its state. Pure solids should generally be packaged directly to minimize operator exposure, while solutions or residues should be chemically deactivated.

DisposalLogic Start Identify Waste: this compound State What is the physical state? Start->State Solid Pure Solid / Bulk Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Residue Glassware Residue / Trace State->Residue DirectPack Direct Lab Pack (Do NOT Dissolve) Solid->DirectPack Minimize Exposure Deactivation Chemical Deactivation (Aminolysis Protocol) Liquid->Deactivation Reduce Volatility Residue->Deactivation Segregation Segregate: Oxidizer-Free Halogenated Waste Stream DirectPack->Segregation Deactivation->Segregation Labeling Label: 'Toxic, Halogenated' (Note: Fluorine Content) Segregation->Labeling

Figure 1: Decision tree for determining whether to treat waste at the bench or package immediately.

Protocol 1: Chemical Deactivation (The "Bench-Safe" Method)

Why this works: Isothiocyanates are potent electrophiles. By reacting them with an excess of a nucleophilic amine (like ammonia or tris(hydroxymethyl)aminomethane), you convert the volatile, lachrymatory ITC into a stable, non-volatile thiourea derivative. This significantly reduces the hazard for the waste disposal team.

Scope: Use this for liquid waste, reaction mixtures, and cleaning glassware. Do not use this for bulk solids (>5g) due to potential exotherms.

Reagents Required:

  • Deactivation Solution: 5% Ammonium Hydroxide (aq) OR 1M Tris Buffer (pH 8-9) mixed 1:1 with Ethanol.

  • Solvent: Ethanol or Acetone (to ensure solubility).

Step-by-Step Procedure:

  • Preparation: Perform all work in a functioning fume hood. Wear double nitrile gloves, safety goggles, and a lab coat.

  • Dilution: If the waste is concentrated, dilute it with ethanol (approx. 10mL solvent per 1g waste).

  • Reaction: Slowly add the Deactivation Solution to the waste.

    • Ratio: Use at least a 2:1 molar excess of amine to ITC.

    • Observation: The solution may warm slightly.

  • Incubation: Allow the mixture to stand in the fume hood for 12–24 hours.

    • Validation (Self-Correction): Use a TLC plate. The starting material spot (non-polar) should disappear, replaced by a lower Rf spot (the thiourea).

  • Disposal: The resulting mixture is now a Halogenated Organic Solvent Waste . It is no longer a lachrymator, but it still contains fluorine and nitro groups.

Protocol 2: Waste Packaging & Logistics

If you have bulk solid waste or have completed the deactivation protocol, follow these strict packaging guidelines to comply with RCRA and DOT regulations.

A. Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to shock; Amber glass protects light-sensitive nitro compounds.

  • Closure: Vented caps are preferred for deactivated solutions (to prevent pressure buildup from slow hydrolysis), but standard caps are acceptable for dry solids if stored cool.

B. Labeling Requirements (Critical)

Your waste label must explicitly list the following constituents. "Organic Waste" is insufficient and dangerous.

Label FieldRequired TextReason
Chemical Name This compoundSpecific ID for emergency responders.
Hazards Toxic, Irritant, Lachrymator Warns handlers of tear-gas effects.[1]
Constituents Contains Fluorine (HF Precursor) CRITICAL: Prevents damage to non-HF rated incinerators.
Incompatibilities NO Oxidizers, NO Strong BasesPrevents fire/explosion in storage.
C. Storage Prior to Pickup
  • Store in a cool, dry area (refrigerated waste storage is ideal if available).

  • Segregation: Keep separate from nitric acid, peroxides, and alkali metals.

Emergency Spill Response

If this compound is spilled outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will make breathing difficult.

  • PPE Up: Wear a full-face respirator with organic vapor/acid gas cartridges if re-entering the area is necessary and safe.

  • Absorb: Cover the spill with a Dry Lime/Sand mix or a commercial spill pad.

    • Avoid: Do not use water immediately, as it may generate COS gas.

  • Deactivate: Once absorbed, spray the absorbent material with the Deactivation Solution (Ammonia/Ethanol) described in Protocol 1.

  • Collect: Scoop into a wide-mouth HDPE jar, label as "Spill Debris: Fluorinated Isothiocyanate," and treat as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • Sigma-Aldrich. (2023).
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3]

Sources

Personal protective equipment for handling 4-Fluoro-2-nitrophenylisothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2481-06-3 | Molecular Formula: C7H3FN2O2S

Executive Summary: The Sensitization Imperative

As Senior Application Scientists, we often treat reagents as simple tools. However, 4-Fluoro-2-nitrophenylisothiocyanate requires a shift in mindset. It is not merely a toxicant; it is a potent electrophilic sensitizer and lachrymator .

The isothiocyanate (-NCS) moiety is highly reactive toward nucleophiles, specifically the sulfhydryl (-SH) and amino (-NH2) groups found in biological proteins. Upon contact, it forms stable thiourea adducts with your tissue proteins (haptenization), potentially triggering an irreversible immune response. Once sensitized, you are sensitized for life.

This guide moves beyond basic compliance to establish a Zero-Exposure Protocol , prioritizing barrier integrity and chemical deactivation.

Part 1: The PPE Barrier Architecture

Standard laboratory PPE is insufficient for direct handling of aromatic isothiocyanates due to their ability to permeate standard nitrile rapidly. You must adopt a Multi-Layer Barrier Strategy .

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Rationale & Failure Mode
Hand Protection (Primary) Double-Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Permeation Kinetics: Aromatic isothiocyanates can permeate standard thin nitrile in <15 minutes. The outer glove acts as a sacrificial layer; the inner glove provides the final biological barrier.
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Lachrymator Hazard: The compound sublimes and forms dusts that severely irritate mucous membranes. Never open outside a hood.
Ocular Chemical Splash Goggles (Unvented)Corrosive Vapor: Safety glasses allow vapor entry from the sides. Goggles seal the ocular cavity against lachrymatory vapors.
Dermal (Body) Lab Coat (Buttoned) + Chemical Apron Particulate Drift: Fine powders settle on fabric. A rubberized or Tyvek apron prevents accumulation on the lab coat, which can become a secondary exposure source later.
Part 2: Operational Protocol (The Closed-Loop System)

To ensure data integrity and safety, this protocol minimizes atmospheric exposure, preventing both hydrolysis (which degrades your reagent) and inhalation (which degrades your health).

Step 1: Pre-Operational Check
  • Verify Fume Hood airflow.

  • Prepare a Solid Waste Deactivation Container (Wide-mouth jar with 10% aqueous ammonia or Tris buffer) inside the hood before opening the reagent.

  • Don PPE according to the matrix above.

Step 2: Weighing & Transfer

Critique of Standard Practice: Weighing on an open balance is the #1 cause of lab contamination with this compound.

  • Correct Procedure:

    • Tare a vial with its cap on inside the balance.

    • Move the vial and reagent stock bottle into the Fume Hood .

    • Transfer the solid into the vial inside the hood. Cap the vial tightly.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol (dispose of wipe in hazardous solid waste).

    • Transfer the sealed vial to the balance for final weighing.

Step 3: Solubilization
  • Solvent Choice: Avoid protic solvents (alcohols, water) for stock solutions, as they will slowly react with the -NCS group. Use Anhydrous DMSO or DMF for stability.

  • Pressure Warning: If the reagent has degraded, the bottle may be pressurized. Open slowly away from the face.

Part 3: Deactivation & Disposal (The Self-Validating System)

Simply throwing this reagent into the trash is negligent. You must chemically quench the electrophile.

The Quenching Mechanism

We utilize a "Nucleophilic Scavenger" strategy. By introducing a sacrificial amine (Ammonia or Tris), we force the isothiocyanate to react and form a stable, non-volatile thiourea derivative.

Decontamination Solution:

  • Composition: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or 1M Tris-HCl, pH 8.0).

  • Action:

    • Spills: Cover with absorbent pads.[1] Flood the pads with Decontamination Solution. Wait 15 minutes.

    • Glassware: Rinse all contaminated glassware with Decontamination Solution before removing it from the hood for washing.

Waste Disposal:

  • Collect all quenched waste in a container labeled "Halogenated Organic Waste + Basic Scavenger."

  • Do not seal tightly immediately (allow 2 hours for potential heat/gas dissipation).

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and barrier checks required for safe handling.

G cluster_hood Fume Hood (Containment Zone) Start Start: Reagent Retrieval RiskAssess Risk Assessment: Check Ventilation & Decon Kit Start->RiskAssess PPE Don PPE: Double Nitrile + Goggles + Apron RiskAssess->PPE Transfer Transfer Solid to Pre-Tared Vial PPE->Transfer Wipe Decon Vial Exterior (Ethanol Wipe) Transfer->Wipe Weigh Weigh Sealed Vial (External Balance) Wipe->Weigh Reaction Experimental Use (Anhydrous Conditions) Spill Spill/Contamination? Reaction->Spill Weigh->Reaction Quench Quench: Apply 10% NH4OH (Convert to Thiourea) Spill->Quench YES Disposal Disposal: Halogenated Waste Stream Spill->Disposal NO Quench->Disposal

Caption: Operational workflow emphasizing the "Closed-Loop" weighing technique and mandatory quenching step.

References
  • University of California, San Diego (UCSD). Standard Operating Procedure: Isocyanates and Isothiocyanates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-nitrophenylisothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-nitrophenylisothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.